molecular formula C22H14Br4KO4 B146300 Tetrabromophenolphthalein Ethyl Ester Potassium Salt CAS No. 62637-91-6

Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Cat. No.: B146300
CAS No.: 62637-91-6
M. Wt: 701.1 g/mol
InChI Key: RHOVEHKFIRCEQZ-UHFFFAOYSA-N
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Description

Tetrabromophenolphthalein Ethyl Ester Potassium Salt is a useful research compound. Its molecular formula is C22H14Br4KO4 and its molecular weight is 701.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrabromophenolphthalein Ethyl Ester Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabromophenolphthalein Ethyl Ester Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62637-91-6

Molecular Formula

C22H14Br4KO4

Molecular Weight

701.1 g/mol

IUPAC Name

potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate

InChI

InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3;

InChI Key

RHOVEHKFIRCEQZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+]

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K]

Other CAS No.

62637-91-6

Related CAS

1176-74-5 (Parent)

Origin of Product

United States
Foundational & Exploratory

The Mechanistic Dynamics of Tetrabromophenolphthalein Ethyl Ester (TBPE): A Comprehensive Guide to Acid-Base Indication and Biphasic Ion-Pair Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrabromophenolphthalein ethyl ester (TBPE), frequently utilized as a potassium salt, is a highly sensitive monoacidic dye and acid-base indicator. Unlike traditional sulfonephthaleins, TBPE possesses unique structural modifications that prevent lactone ring closure, locking the molecule in a reactive, open state. This whitepaper provides an in-depth mechanistic analysis of TBPE, exploring its acid-base equilibria, the "protein error" phenomenon, and its critical role in biphasic ion-pair extraction for the spectrophotometric determination of alkaloids, surfactants, and pharmaceutical compounds.

Chemical Identity & Structural Dynamics

The fundamental utility of TBPE (CAS: 1176-74-5 for the free acid; 62637-91-6 for the potassium salt) stems from its specific molecular architecture. It is widely supplied by chemical manufacturers like 1 as a reagent for protein detection and ion-pair extraction[1].

In standard phenolphthalein indicators, neutral or mildly acidic conditions drive the formation of a colorless lactone ring. However, in TBPE, the carboxylate moiety is esterified (ethyl ester). This esterification physically prevents the nucleophilic attack required to close the lactone ring. As established by historical spectrophotometric studies at 2, TBPE behaves as a monomeric, monobasic acid in solution[2]. By remaining in an open, conjugated quinoid-like structure, TBPE transitions directly between a protonated and deprotonated state, making it exceptionally sensitive to subtle charge-transfer interactions and localized pH shifts.

Mechanisms of Action

Acid-Base Equilibrium and pKa

The primary mechanism of action relies on the deprotonation of TBPE's phenolic hydroxyl group. In aqueous media, Capillary Zone Electrophoresis (CZE) studies have precisely determined the thermodynamic acid dissociation constant ( pKa​ ) of TBPE to be 3.47 ± 0.06 at 25°C[3].

  • Protonated State (HTBPE): At a pH below 3.0, the molecule is protonated and exhibits a yellow color, with maximum absorbance ( λmax​ ) around 420 nm[4].

  • Deprotonated State (TBPE⁻): At a pH above 4.0, the molecule deprotonates, extending the conjugation of the π -electron system and shifting the color to blue/green ( λmax​ ~615 nm)[5].

Note on Matrix Effects: The apparent pKa​ is highly solvent-dependent. When incorporated into hydrophobic polymeric matrices, such as PVC sensor membranes, the apparent pKa​ can shift upward to approximately 6.0[4].

The "Protein Error" Phenomenon

TBPE is a critical component in diagnostic urinalysis strips for detecting proteinuria. This application relies on the "protein error of indicators," a phenomenon where the indicator undergoes a color change at a constant pH due to protein binding[5]. Causality: The diagnostic strip is buffered strictly between pH 3.0 and 3.5, ensuring TBPE remains in its yellow, protonated form. When proteins (e.g., albumin) are introduced, their basic amino groups electrostatically bind to TBPE. This localized interaction alters the electron density of the indicator, shifting its transition range to a more acidic pH. Consequently, the bound TBPE deprotonates and turns green/blue, signaling the presence of protein despite the bulk solution remaining highly acidic[5].

Biphasic Ion-Pair Extraction

In pharmaceutical and analytical chemistry, TBPE is used to quantify bulky organic cations ( Q+ ), such as quaternary ammonium salts (e.g., benzethonium), alkaloids (e.g., strychnine, berberine), and stimulant drugs[6][7][8].

Mechanism: The aqueous sample is buffered to a mildly alkaline pH (e.g., pH 7–11) to ensure TBPE is fully deprotonated ( TBPE− ) while the target alkaloid or drug remains positively charged. The electrostatic attraction forms a neutral, hydrophobic ion-pair complex [Q+⋅TBPE−] . This uncharged complex is then extracted into an organic solvent, typically 1,2-dichloroethane or chloroform[6][7]. The organic phase, previously colorless, assumes a vibrant blue or magenta hue ( λmax​ ~550–615 nm) proportional to the analyte concentration, strictly following the Beer-Lambert law[7].

G HTBPE HTBPE (Protonated) Yellow State Max Abs: ~420 nm TBPE_ion TBPE⁻ (Deprotonated) Blue/Green State Max Abs: ~615 nm HTBPE->TBPE_ion Base Addition (pH > 4.0) Deprotonation ProteinBound Protein-Bound TBPE Green/Blue (Protein Error) Shifted pKa HTBPE->ProteinBound + Protein (NH₂ groups) Constant pH (3.0-3.5) TBPE_ion->HTBPE Acid Addition (pH < 3.0) Protonation IonPair [Q⁺·TBPE⁻] Complex Magenta/Blue (Organic Phase) Max Abs: ~550-615 nm TBPE_ion->IonPair + Bulky Cation (Q⁺) Solvent Extraction

Caption: State transitions of TBPE across varying pH, ion-pairing, and protein binding environments.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical parameters of TBPE across different analytical environments, synthesized from empirical CZE and spectrophotometric data[3][4][5].

Property / ParameterValue / DescriptionEnvironmental Context
Thermodynamic pKa​ 3.47 ± 0.06Aqueous solution (25°C, I = 0.01)
Apparent pKa​ ~6.0Polymeric PVC membrane phase
Acidic State Color Yellow ( λmax​ ~420 nm)pH < 3.0 (Aqueous)
Basic State Color Blue/Green ( λmax​ ~615 nm)pH > 4.0 (Aqueous)
Ion-Pair Complex Color Magenta to Blue ( λmax​ 550–615 nm)Organic phase (1,2-dichloroethane)
Degradation Risk Ester hydrolysisHigh acidity / Prolonged aqueous exposure

Experimental Workflows

Protocol 1: Spectrophotometric Determination via Ion-Pair Extraction

This self-validating protocol is designed for the quantification of quaternary ammonium compounds (e.g., benzethonium) or alkaloids. It utilizes a blank subtraction to account for any baseline partition of uncomplexed TBPE into the organic phase.

Reagents & Materials:

  • 1,2-Dichloroethane (DCE) or Chloroform (Organic phase).

  • Borate or Phosphate buffer (pH 7.0–11.0).

  • TBPE Potassium Salt solution ( 1×10−3 M in ethanol).

Step-by-Step Methodology:

  • Aqueous Phase Preparation: In a separatory funnel, combine 10 mL of the aqueous sample containing the target analyte ( Q+ ) with 5 mL of the pH 7–11 buffer. Causality: This pH range ensures complete deprotonation of TBPE without degrading the target alkaloid[7].

  • Indicator Addition: Add 2.0 mL of the TBPE solution. The aqueous phase will turn blue due to the formation of TBPE− .

  • Organic Extraction: Add exactly 10.0 mL of 1,2-dichloroethane. Shake vigorously for 2 minutes. Causality: DCE provides the optimal dielectric constant to extract the neutral [Q+⋅TBPE−] complex without causing it to dissociate back into free ions.

  • Phase Separation: Allow the phases to separate for 5 minutes, or centrifuge at 3000 rpm for 3 minutes to break any emulsions.

  • Blank Preparation: Repeat steps 1–4 using distilled water instead of the analyte sample.

  • Spectrophotometry: Draw off the lower organic layer. Measure the absorbance at the specific λmax​ (e.g., 615 nm for benzethonium) against the prepared reagent blank[7].

Workflow Step1 1. Aqueous Prep Buffer (pH 7-11) + Analyte Step2 2. Indicator Addition Add TBPE (Excess) Step1->Step2 Step3 3. Organic Extraction Add 1,2-Dichloroethane Step2->Step3 Step4 4. Phase Separation Centrifugation Step3->Step4 Step5 5. Spectrophotometry Measure Absorbance vs Blank Step4->Step5

Caption: Self-validating biphasic ion-pair extraction workflow using TBPE.

Protocol 2: Determination of pKa via Capillary Zone Electrophoresis (CZE)

Because TBPE is susceptible to ester hydrolysis in highly acidic environments, traditional prolonged titration methods can yield inaccurate pKa​ values. CZE is utilized to measure electrophoretic mobility rapidly before degradation occurs[3].

Step-by-Step Methodology:

  • Capillary Preparation: Utilize a short fused-silica capillary (e.g., 30 cm effective length) to minimize migration time and suppress degradation during the run.

  • Buffer System: Prepare a series of background electrolytes (BGE) ranging from pH 2.0 to 6.0, maintaining a constant ionic strength (I = 0.01) using sodium chloride.

  • Standardization: Introduce Phenol Red as an internal mobility standard to correct for electroosmotic flow (EOF) variations.

  • Injection & Separation: Inject the TBPE sample hydrodynamically. Apply a voltage of 15–20 kV.

  • Data Analysis: Record the equilibrium species as a peak-shaped signal. Calculate the pKa​ by plotting the effective electrophoretic mobility of TBPE against the pH of the BGE, fitting the data to a non-linear sigmoidal regression[3].

Conclusion

Tetrabromophenolphthalein ethyl ester represents a highly specialized evolution of traditional phthalein indicators. By strategically blocking lactone ring formation via esterification, TBPE functions as a highly reactive monoacidic dye. Whether leveraged for its shifted pKa​ in the presence of proteins for urinalysis, or utilized in biphasic solvent extraction to quantify complex pharmaceutical alkaloids, TBPE remains an indispensable tool in modern analytical chemistry and drug development workflows.

References

  • PubMed (Talanta) . Spectrophotometric determination of strychnine and methylatropine by extraction with tetrabromophenolphthalein ethyl ester. Retrieved from [Link][6]

  • NIST . Behavior of bromophthalein magenta E (tetrabromophenolphthalein ethyl ester) with organic bases. Retrieved from [Link][2]

  • Oxford Academic (Bulletin of the Chemical Society of Japan) . Spectrophotometric Determination of Benzethonium with Tetrabromophenolphthalein Ethyl Ester. Retrieved from [Link][7]

  • Oxford Academic (Bulletin of the Chemical Society of Japan) . Determination of Berberine by Ion-pair Extraction-Titration, with Tetrabromophenolphthalein Ethyl Ester as the Indicator. Retrieved from [Link][8]

  • WikiLectures . Urine / chemical examination - Protein error of an acid-base indicator. Retrieved from [Link][5]

  • ResearchGate . Determination of Acid Dissociation Constant of Degradable Tetrabromophenolphthalein Ethyl Ester by Capillary Zone Electrophoresis. Retrieved from [Link][3]

  • ResearchGate . Color change of the films on glass strips with L2 after being immersed.... Retrieved from [Link][4]

Sources

Synthesis pathway and purification of tetrabromophenolphthalein ethyl ester potassium salt

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Synthesis Pathway, Purification, and Analytical Applications of Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE-K)

Executive Summary

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K, CAS 62637-91-6) is a highly sensitive, brominated phthalein derivative utilized extensively in analytical chemistry and biochemical diagnostics[1][2]. Functioning as a premier chromogenic agent and ion-pairing reagent, TBPE-K forms stable, intensely colored complexes with aliphatic amines, quaternary ammonium salts, and proteins, enabling precise spectrophotometric quantification[1][3].

This technical guide delineates the optimized multi-step synthesis and purification of TBPE-K. By transitioning from legacy protocols to the "Modified Chinese Method," researchers can increase overall synthetic yields from ~25% to over 60%, ensuring high-purity reagent generation for critical diagnostic and pharmacodynamic assays[4][5].

Physicochemical Profiling

Understanding the physical properties of TBPE-K is critical for downstream formulation, particularly in the development of microfluidic polymer chips, ion-selective membranes, and diagnostic test strips[1][6].

Table 1: Physicochemical Properties of TBPE-K [1][2][7]

PropertySpecification
CAS Number 62637-91-6
Molecular Formula C₂₂H₁₃Br₄KO₄
Molecular Weight 700.06 g/mol
Appearance Dark green to blue-black crystalline powder
Melting Point 210–276 °C (Decomposition)
Solubility Water-soluble; soluble in cold ethanol and benzene
Optical Properties pH 3.4 (Yellow/Green) to pH 5.4 (Blue/Purple)

Mechanistic Synthesis Pathway

The synthesis of TBPE-K is a sequential, four-step process. Direct bromination and esterification of phenolphthalein are sterically hindered and prone to side reactions due to its extended conjugated quinoid structure. Therefore, the core strategy relies on reducing the central carbon to an sp³ hybridized state, functionalizing the molecule, and subsequently re-oxidizing it to restore the chromophore[8][9].

SynthesisPathway A Phenolphthalein (Starting Material) B Phenolphthalin (Reduced Intermediate) A->B Step 1: Reduction Zn dust, NaOH (aq), Reflux (Yield: 96-100%) C Phenolphthalin Ethyl Ester (Esterified Intermediate) B->C Step 2: Esterification Dry HCl gas, EtOH, 25°C (Yield: 93.5%) D Tetrabromophenolphthalin Ethyl Ester (Brominated Intermediate) C->D Step 3: Bromination Br₂, Cold EtOH (0°C) (Yield: 84%) E TBPE-K (Final Potassium Salt) D->E Step 4: Oxidation K₃[Fe(CN)₆], KOH (aq), 0°C (Yield: 85%)

Fig 1. Multi-step synthesis pathway of TBPE-K from phenolphthalein.
Step 1: Reduction to Phenolphthalin
  • Causality: Phenolphthalein is reduced using zinc dust in refluxing aqueous sodium hydroxide. Zinc acts as a potent electron donor in the alkaline medium, reducing the central sp² carbon to a tetrahedral sp³ center. This breaks the conjugation, forming phenolphthalin (a leuco dye), which increases molecular flexibility for subsequent functionalization[8][9].

  • Optimization: Extending the reduction time to 2 hours maximizes conversion, boosting the intermediate yield to 96–100%[4][5].

Step 2: Fischer Esterification
  • Causality: The phenolphthalin intermediate is treated with ethanol saturated with dry hydrogen chloride (HCl) gas. The strict exclusion of water is mandatory to drive the equilibrium of the Fischer esterification forward. Due to the steric bulk of the aromatic rings surrounding the carboxylic acid, the reaction is kinetically slow and requires extended time[5][9].

  • Optimization: Stirring at 25°C for 72 hours yields 93.5% of phenolphthalin ethyl ester[4][5].

Step 3: Electrophilic Aromatic Bromination
  • Causality: Elemental bromine is introduced to the phenolphthalin ethyl ester. The electron-rich phenol rings readily undergo electrophilic aromatic substitution. Because this reaction is highly exothermic, it must be conducted at 0°C. Elevated temperatures would lead to oxidative cleavage of the ester bond or over-bromination[4][9].

  • Optimization: Incremental addition of bromine in cold ethanol maintains an 84% yield of tetrabromophenolphthalin ethyl ester[4][5].

Step 4: Oxidation and Salt Formation
  • Causality: The brominated intermediate is oxidized using potassium ferricyanide (K₃[Fe(CN)₆]) in aqueous potassium hydroxide (KOH). Potassium ferricyanide is chosen because it is a mild, one-electron oxidant capable of selectively re-oxidizing the central sp³ carbon back to an sp² quinone methide system without degrading the ester. The KOH immediately deprotonates the phenol, driving the formation of the stable potassium salt[4][9].

Purification & Quality Control Workflow

Historically, the purification of TBPE-K relied on cumbersome Soxhlet extraction with ethyl alcohol, which bottlenecked yields at ~55%[5][9]. Modern protocols utilize a self-validating acid-base extraction system that significantly improves recovery.

PurificationWorkflow Crude Crude TBPE-K Mixture Suspend Aqueous Suspension Crude->Suspend Acidify Acidification (Acetic Acid) Visual Cue: Brick-Red Solid Suspend->Acidify Neutralize excess KOH Extract Solvent Extraction (Boiling Benzene) Acidify->Extract Isolate free ester Crystallize Crystallization & Vacuum Drying (120°C) Extract->Crystallize Remove impurities Pure Purified TBPE-K (>98% HPLC Purity) Crystallize->Pure Final QC Validation

Fig 2. Optimized purification workflow and self-validating quality control steps for TBPE-K.
Detailed Purification Protocol
  • Suspension & Acidification: Suspend the crude potassium salt in distilled water. Slowly titrate with acetic acid.

    • Self-Validating Cue: The completion of neutralization is visually confirmed when the suspension transitions from a dark solution to a distinct brick-red solid [9].

  • Solvent Extraction: Extract the acidified aqueous mixture with boiling benzene. This selectively isolates the free tetrabromophenolphthalein ethyl ester from water-soluble inorganic salts (e.g., potassium acetate, residual zinc/iron complexes)[9].

  • Crystallization: Allow the benzene extract to cool, promoting the crystallization of the ester. Collect the crystals and dry them strictly under vacuum at 120°C to remove residual benzene[10].

  • Analytical Validation: Confirm purity (>98.0%) via High-Performance Liquid Chromatography (HPLC). A recommended setup utilizes a Newcrom R1 reverse-phase column (low silanol activity) with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility)[2][11].

Table 2: Yield Optimization (Original vs. Modified Method) [4][5][9]

Synthesis StepOriginal Yield (%)Modified Method Yield (%)Key Procedural Modification
1. Reduction 77%96–100%Extended reduction time (2 hours)
2. Esterification 82.5%93.5%Saturated dry HCl at 25°C for 72h
3. Bromination 84%84%Incremental Br₂ addition at 0°C
4. Oxidation & Salt 55%81–85%K₃[Fe(CN)₆] at 0°C, Acetic acid neutralization
Overall Yield ~25% ~60-65% Elimination of Soxhlet extraction

Applications in Analytical Chemistry

Purified TBPE-K exhibits profound utility across multiple analytical domains:

  • Ion-Association Titration & Surfactant Analysis: TBPE acts as a highly sensitive indicator for the simultaneous determination of cationic and nonionic surfactants. In a biphasic system (e.g., 1,2-dichloroethane/water), TBPE forms a blue ion-associate with cationic analytes (like benzalkonium). Upon titration with tetrakis(4-fluorophenyl)borate, the organic phase sharply transitions from blue to yellow at the equivalence point[12].

  • Protein Quantification & Electroelution: TBPE is utilized to form stable complexes with proteins, providing visual tracking during the electroelution of proteins from high-performance gel electrophoresis (HPGE) bands prior to Matrix-Assisted Laser Desorption-Ionization Mass Spectrometry (MALDI-MS)[1][13].

  • Alkaloid & Amine Detection: Due to its thermochromic charge-transfer complex capabilities, TBPE-K is integrated into diagnostic test strips and microfluidic chips for the rapid field detection of opiate alkaloids and aliphatic amines[1][3].

References

  • Chongqing Chemdad Co., Ltd. "tetrabromophenolphthalein ethyl ester". Chemdad. URL:[Link]

  • Defense Technical Information Center (DTIC). "Development of Paper, Chemical Agent Detector, 3-Way Liquid Containing Non-Mutagenic Dyes." DTIC. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92873, Tetrabromophenolphthalein ethyl ester". PubChem. URL:[Link]

  • PubMed. "Electroelution of proteins from bands in gel electrophoresis without gel sectioning for the purpose of protein transfer into mass spectrometry: elements of a new procedure". NIH. URL:[Link]

  • ResearchGate. "Simultaneous Determination of Cationic Surfactants and Nonionic Surfactants by Ion-Association Titration". ResearchGate. URL:[Link]

  • SIELC Technologies. "Separation of Tetrabromophenolphthalein ethyl ester on Newcrom R1 HPLC column". SIELC. URL:[Link]

Sources

The Analytical Utility of Tetrabromophenolphthalein Ethyl Ester: An In-Depth Technical Guide to its Ion-Pairing Characteristics

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Chromogenic Reagent

In the landscape of modern analytical chemistry, the demand for simple, rapid, and sensitive methods for the quantification of pharmaceutically and biologically significant compounds is ever-present. Among the arsenal of analytical reagents, tetrabromophenolphthalein ethyl ester (TBPE) has emerged as a versatile and powerful tool, particularly in the realm of spectrophotometric analysis. Its unique structural features and ability to form distinct colored complexes with a variety of analytes make it a valuable asset in drug development, quality control, and research.

This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core ion-pairing characteristics of TBPE. Moving beyond a mere recitation of protocols, this document aims to provide a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the practical applications of this potent analytical reagent. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and real-world application, offering field-proven insights to empower your analytical endeavors.

The Principle of Ion-Pairing with Tetrabromophenolphthalein Ethyl Ester

At its core, the analytical application of TBPE hinges on the principle of ion-pair formation. Ion pairs are neutral species formed from the electrostatic attraction between oppositely charged ions in solution.[1][2] In the context of TBPE, its utility arises from its ability to act as a large, chromogenic anion that can form stable, extractable ion-pairs with cationic analytes.

TBPE, in its anionic form, possesses a delocalized negative charge across its extensive aromatic system. This structural feature makes it an excellent ion-pairing agent for a wide range of cationic species, including protonated amines, alkaloids, and quaternary ammonium compounds.[3] The formation of the ion-pair results in a significant change in the electronic distribution of the TBPE molecule, leading to a pronounced shift in its absorption spectrum and the development of a distinct color. This color formation is the cornerstone of spectrophotometric quantification using TBPE.

Mechanism of Interaction: A Closer Look at Charge-Transfer Complexation

The interaction between TBPE and cationic analytes, particularly amines, is more nuanced than simple electrostatic attraction and is often described as the formation of a charge-transfer (CT) complex.[4] A charge-transfer complex is an association of two or more molecules in which a fraction of electronic charge is transferred between the molecular entities.

In this interaction, the electron-rich analyte (the donor), typically a nitrogenous compound, donates electron density to the electron-deficient TBPE molecule (the acceptor). This transfer of charge results in the formation of a new molecular orbital and a characteristic, intensely colored complex. The absorption maxima of these CT complexes are dependent on the nature of the amine, with primary, secondary, and tertiary amines often exhibiting distinct spectral characteristics.[4] For instance, in a 1,2-dichloroethane solvent, the absorption maxima for CT complexes with primary amines are observed around 560 nm, secondary amines at 570 nm, and tertiary amines at 580 nm.[4]

The formation and stability of this charge-transfer complex are influenced by several factors:

  • Basicity of the Analyte: The electron-donating capacity of the analyte plays a crucial role. More basic compounds tend to form more stable complexes.

  • Solvent Polarity: The choice of solvent is critical. A non-polar or moderately polar solvent that can solvate the neutral ion-pair is preferred to facilitate extraction from an aqueous phase. 1,2-dichloroethane is a commonly used solvent for this purpose.[4]

  • pH of the Aqueous Phase: The pH of the initial aqueous solution must be optimized to ensure that the analyte is in its protonated, cationic form and that the TBPE is in its anionic form.

Ion-Pair Charge-Transfer Complex Formation

Applications in Analytical Chemistry

The ion-pairing characteristics of TBPE have been successfully applied to the quantitative analysis of a diverse range of compounds in various matrices.

Determination of Pharmaceutical Compounds

A significant application of TBPE is in the quality control of pharmaceutical formulations. Many active pharmaceutical ingredients (APIs) are nitrogen-containing compounds, such as alkaloids and amines, which can be readily quantified using this method. For example, a spectrophotometric method has been developed for the determination of quinine, emetine, and ephedrine in pharmaceutical preparations through solvent extraction with TBPE.[3]

Quantification of Alkaloids

The ability of TBPE to form colored complexes with alkaloids makes it a valuable tool for the analysis of plant extracts and herbal medicines. The total alkaloid content in various plant materials can be determined, which is crucial for their standardization and quality assessment.

Analysis of Cationic Surfactants

Cationic surfactants, widely used in various consumer and industrial products, can also be quantified using TBPE. The ion-pair formed between the cationic surfactant and the TBPE anion can be extracted and measured spectrophotometrically, providing a simple and effective method for their determination.

Experimental Protocol: A Self-Validating System

The following section outlines a detailed, step-by-step methodology for the spectrophotometric determination of a model cationic analyte using TBPE. This protocol is designed to be a self-validating system, incorporating the principles of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.

Instrumentation and Reagents
  • Instrumentation: A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Reagents:

    • Tetrabromophenolphthalein ethyl ester (TBPE) solution (e.g., 0.1% w/v in a suitable organic solvent like 1,2-dichloroethane).

    • Buffer solution of appropriate pH (to ensure analyte protonation).

    • Standard solution of the analyte of known concentration.

    • Organic solvent for extraction (e.g., 1,2-dichloroethane).

    • Anhydrous sodium sulfate.

G cluster_prep Sample & Standard Preparation cluster_reaction Ion-Pair Formation & Extraction cluster_analysis Analysis prep_std Prepare Standard Solutions add_buffer Add pH Buffer prep_std->add_buffer prep_sample Prepare Sample Solution prep_sample->add_buffer add_tbpe Add TBPE Solution add_buffer->add_tbpe mix Vortex/Shake add_tbpe->mix add_solvent Add Organic Solvent mix->add_solvent extract Extract Ion-Pair add_solvent->extract separate Separate Organic Layer extract->separate dry Dry with Na2SO4 separate->dry measure_abs Measure Absorbance at λmax dry->measure_abs calibrate Construct Calibration Curve measure_abs->calibrate quantify Quantify Analyte calibrate->quantify

Experimental Workflow for TBPE-based Assay
Detailed Methodology
  • Preparation of Standard Solutions: Accurately weigh a suitable amount of the reference standard of the analyte and dissolve it in an appropriate solvent to prepare a stock solution of known concentration. Prepare a series of working standard solutions by serial dilution of the stock solution.

  • Sample Preparation: Prepare the sample solution containing the analyte. The preparation method will vary depending on the matrix (e.g., dissolution of a tablet, extraction from a biological fluid).

  • Ion-Pair Formation and Extraction: a. Into a series of separating funnels, pipette aliquots of the standard solutions and the sample solution. b. To each funnel, add a specified volume of the pH buffer solution and the TBPE solution. c. Shake the funnels for a specified time to ensure complete ion-pair formation. d. Add a measured volume of the organic extraction solvent (e.g., 1,2-dichloroethane) to each funnel. e. Shake vigorously for a set period to extract the colored ion-pair into the organic phase. f. Allow the layers to separate and collect the organic layer. g. Dry the organic extract by passing it through anhydrous sodium sulfate.

  • Spectrophotometric Measurement: a. Measure the absorbance of the organic extracts at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the analyte.

  • Quantification: a. Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. b. Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation

A robust analytical method must be validated to ensure its reliability. The following parameters should be assessed according to ICH guidelines:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation: A Case Study

To illustrate the practical application and performance of a TBPE-based spectrophotometric method, the following tables present typical validation data for the determination of a model cationic drug.

Table 1: Linearity Data

Concentration (µg/mL)Absorbance (Mean ± SD, n=3)
20.152 ± 0.003
40.305 ± 0.004
60.458 ± 0.005
80.611 ± 0.006
100.764 ± 0.007
Regression Equation y = 0.0762x + 0.0015
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Amount Added (µg/mL)Amount Found (µg/mL, Mean ± SD, n=3)Recovery (%)
43.98 ± 0.0599.5
66.03 ± 0.07100.5
88.05 ± 0.09100.6

Table 3: Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
50.851.25
100.721.10

Table 4: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

The Influence of Temperature: Thermochromic Characteristics

An interesting and analytically useful property of the charge-transfer complexes formed between TBPE and amines is their thermochromism – the reversible change in color with temperature.[4] The stability of the CT complex, and therefore the intensity of the color, is temperature-dependent. Generally, an increase in temperature leads to a decrease in the complex formation constant, resulting in a decrease in absorbance.[4]

This phenomenon can be exploited for the simultaneous spectrophotometric determination of different classes of amines in a mixture. By measuring the absorbance at different temperatures, the individual concentrations of, for example, a primary and a secondary amine can be determined by solving simultaneous equations based on the different temperature-dependent absorbance changes of their respective TBPE complexes.[4]

Conclusion: A Powerful and Adaptable Analytical Tool

Tetrabromophenolphthalein ethyl ester stands as a testament to the power of well-designed chemical reagents in analytical science. Its ability to form intensely colored, extractable ion-pair and charge-transfer complexes with a wide array of cationic analytes provides a foundation for simple, sensitive, and reliable spectrophotometric methods. The principles and protocols outlined in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to harness the full potential of TBPE in their analytical workflows. By understanding the underlying mechanisms and adhering to rigorous validation practices, the application of TBPE can significantly contribute to the accuracy and efficiency of chemical analysis in both research and industrial settings.

References

  • Sakai, T., & Teshima, N. (2005). Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester. Analytical Sciences, 21(12), 1557-1560. [Link]

  • Singh, S., et al. (2019). Simple quantitative analytical methods for the determination of alkaloids from medicinal and edible plant foods using a homemade chromatographic monolithic column. Journal of Chromatography B, 1128, 121784. [Link]

  • Tajkarimi, M. M., et al. (2013). Optimisation and validation of ultra-high performance liquid chromatographic-tandem mass spectrometry method for qualitative and quantitative analysis of potato steroidal alkaloids. Food Chemistry, 141(3), 2591-2598. [Link]

  • Sakai, T., Hara, I., & Tsubouchi, M. (1976). Spectrophotometric determination of quinine, emethine and ephedrine in pharmaceutical preparations with tetrabromophenolphthalein ethyl ester by solvent extraction. Chemical & Pharmaceutical Bulletin, 24(6), 1254-1259. [Link]

  • Florea, M., & Ilie, M. (2017). Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. In Spectroscopic Analyses - Developments and Applications. IntechOpen. [Link]

  • Florea, M., & Ilie, M. (2017). Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. ResearchGate. [Link]

  • Hassan, S. S. M., et al. (2012). Validated spectrophotometric and spectrodensitometric methods for determination of a ternary mixture of analgesic drugs in different dosage forms. Bulletin of Faculty of Pharmacy, Cairo University, 50(2), 99-109. [Link]

  • Patel, D. J., et al. (2024). STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION BY USING UV-VISIBLE SPECTROPHOTOMETER- A REVIEW. Research Journal of Pharmacy and Technology, 17(8), 3764-3770. [Link]

  • Al-Tamimi, A. M., et al. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Online Journal of Pharmacology & Pharmacokinetics, 4(1). [Link]

  • Al Kabbani, M., et al. (2024). Spectrophotometric and Chromatographic Determination of Alkaloids and Nicotine Contents in Lebanese Tobacco Leaves. YYU Journal of Agricultural Sciences, 34(2), 269-279. [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2011). Stability Indicating Spectrophotometric and Chemometric Methods for Determination of Nifuroxazide in Presence of Its Alkaline Degrad. E-Journal of Chemistry, 8(3), 1013-1022. [Link]

  • Rahman, M. M., et al. (2026). Analytical method validation with development for the detection and quantification of kratom alkaloids using LC-MS/MS. Vascular Cell, 18, 108409. [Link]

  • Al-Sabha, W. K. (2014). Ion-pair extractive spectrophotometric determination of isopropamide iodide in pharmaceutical formulations and environmental was. Journal of Al-Nahrain University, 17(1), 58-66. [Link]

  • K, S., & K, V. (2019). Development and Validation of Spectrophotometric Method for Determination of Gentamicin and Curcumin in Bulk Powder. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 108-112. [Link]

  • Venkateshwarlu, G., & Kumar, K. S. (2017). CONDUCTOMETRIC DETERMINATION OF CATIONIC DRUGS AND PHARMACEUTICALS USING AMMONIUM MOLYBDATE AS PRECIPITATING AGENT. International Journal of Pharmaceutical Sciences and Research, 8(11), 4641-4647. [Link]

  • Doss, A., et al. (2012). Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants. Oriental Journal of Chemistry, 28(1), 221-226. [Link]

  • Al-Otaibi, A. M., et al. (2024). Fluorometric Detection of Five Nitrogen-Based Pharmaceuticals Based on Ion-Pairing Association with EY: DFT Calculations. Molecules, 29(18), 4210. [Link]

  • MDPI. (n.d.). Special Issue: Thermodynamic and Spectral Studies of Complexes. [Link]

  • Pokol, G., et al. (2025). Study of thermochromic material and its properties for visual indicators. Journal of Thermal Analysis and Calorimetry, 150(5), 2345-2357. [Link]

  • Gunda, P., et al. (2015). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Journal of Materials Chemistry A, 3(10), 5526-5538. [Link]

Sources

Methodological & Application

Application Note: Preparation and Analytical Workflows for Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K) is a highly sensitive, solvatochromic reagent extensively utilized in non-aqueous titrimetry, ion-pair extraction, and protein colorimetry[1].

Unlike standard phenolphthalein, the esterification of the carboxylate group in TBPE prevents the formation of a colorless lactone ring under acidic conditions. This structural modification locks the molecule into an open, highly conjugated framework capable of intense colorimetric shifts[2]. The potassium salt form is specifically chosen for its rapid dissolution in polar protic solvents (like ethanol and water) prior to phase transfer[1].

TBPE functions through two primary mechanisms:

  • Acid-Base Leveling : In non-aqueous solvents (e.g., glacial acetic acid), TBPE acts as a proton acceptor/donor with sharp visual transitions, making it ideal for titrating weak bases[3].

  • Ion-Pair Extraction : The bulky, highly halogenated structure of TBPE renders its anionic form extremely lipophilic. When it electrostatically binds to a protonated basic drug or protein, the resulting ion-pair partitions into organic solvents or micellar cores, triggering a solvatochromic shift from yellow to red-violet or blue[4],[5].

Physicochemical Properties

To ensure reproducible assay performance, the physical parameters of the indicator must be verified prior to solution preparation.

ParameterSpecification
Chemical Name Tetrabromophenolphthalein Ethyl Ester Potassium Salt
CAS Number 62637-91-6[1]
Molecular Formula C₂₂H₁₃Br₄KO₄[1]
Molecular Weight 700.05 g/mol [1]
Melting Point 210 °C (Decomposes)[1]
Visual Transition Interval pH 3.0–3.5 (Yellow to Green) pH 4.2–4.9 (Blue-Green to Blue-Violet)[6]
Solubility Soluble in water, ethanol, and glacial acetic acid[1],[7]

Preparation Protocols

The choice of solvent is dictated by the downstream application. Aqueous alkaline environments promote premature hydrolysis of the ethyl ester group; therefore, non-aqueous or ethanolic environments are mandatory for stock stability[1].

Protocol A: USP-Grade Non-Aqueous Indicator Solution (0.1% w/v)

Application: Non-aqueous acid-base titrations (e.g., perchloric acid titrations of weak amines). Causality: Glacial acetic acid acts as a leveling solvent, enhancing the apparent basicity of weak amines. Preparing TBPE in this medium stabilizes the ionized form of the indicator and ensures a sharp color transition[1].

Step-by-Step Methodology:

  • Weigh exactly 100 mg (0.1 g) of TBPE potassium salt[3].

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 90 mL of glacial acetic acid (100% purity) and sonicate briefly until dissolution is complete[3],[1].

  • Dilute to the 100 mL mark with glacial acetic acid and invert to mix[3].

  • Storage: Store in an amber glass bottle protected from direct light. Prepare fresh periodically, as the ester is prone to degradation over prolonged storage[1],[7].

Self-Validation System: To verify indicator integrity, add 0.15 mL of the prepared TBPE solution to 25 mL of carbon dioxide-free water. The addition of 0.25 mL of 0.02 N acid or alkali must produce a distinct, characteristic color change. If the transition is sluggish or absent, ester hydrolysis has occurred, and the batch must be discarded[3].

Protocol B: Ethanolic Stock for Ion-Pair Colorimetry ( 1.0×10−3 M)

Application: Spectrophotometric protein assays and two-phase basic drug extractions. Causality: Absolute ethanol provides a miscible bridge that prevents ester hydrolysis while allowing seamless integration into aqueous buffer systems or micellar solutions (like Triton X-100) prior to organic extraction[4].

Step-by-Step Methodology:

  • Weigh exactly 70.0 mg (0.07 g) of TBPE potassium salt[4].

  • Transfer to a 100 mL volumetric flask.

  • Dissolve completely in 80 mL of absolute ethanol[4].

  • Dilute to the 100 mL mark with absolute ethanol[4].

  • Storage: Cap tightly to prevent evaporation and store at 4°C.

Application Workflows

Workflow 1: Two-Phase Ion-Association Titration of Basic Drugs

This workflow is utilized for the assay of basic pharmaceuticals (e.g., Cyproheptadine Hydrochloride)[5].

  • Sample Prep: Transfer an aliquot of the basic drug (1.0–20.0 mg) into a beaker and adjust the volume to 10 mL with deionized water[5].

  • Buffering: Add 5 mL of Walpole buffer (pH 4.5) to ensure the drug is fully protonated while the TBPE remains in its anionic, yellow state[5].

  • Indicator Addition: Add 2 drops of a 0.2% (w/v) ethanolic TBPE indicator solution[5].

  • Extraction: Add 10 mL of 1,2-dichloroethane (DCE) and mix via magnetic stirring[5].

    • Causality: The protonated drug and TBPE anion form a highly lipophilic ion-pair that partitions into the DCE phase, turning it red-violet[5]. The aqueous phase will become colorless.

  • Titration: Titrate the mixture with 0.004 M Sodium Tetraphenylborate (TPB) under vigorous stirring[5].

  • Endpoint: The TPB displaces the TBPE in the organic phase. The endpoint is reached when the organic phase sharply transitions from red-violet back to yellow[5].

Self-Validation System: A blank titration (omitting the drug) must yield a purely yellow organic phase upon mixing. If the blank exhibits a green or violet hue, the buffer pH is out of specification or the glassware is contaminated with basic residues[5].

Workflow 2: Spectrophotometric Flow Injection Analysis of Proteins

Used for rapid quantification of Human Serum Albumin (HSA) in urine[4].

  • Reagent Mixing: Combine 5 mL of 1.0×10−4 M TBPE (diluted from Protocol B), 5 mL of 0.1% Triton X-100, and 2 mL of pH 3.1 buffer in a 25 mL flask[4].

  • Sample Addition: Introduce the HSA sample and dilute to the mark with water[4].

  • Mechanism: At pH 3.1, TBPE is normally yellow. However, HSA forms an ion-association complex with TBPE within the hydrophobic core of the Triton X-100 micelle, inducing a solvatochromic shift to blue[4].

  • Detection: Measure the absorbance at 610 nm against a water blank. The calibration is linear between 0.15 – 12 mg/dL HSA[4].

Mechanistic Visualization

G A Aqueous Buffer (pH 3.0-4.5) Protonated Analyte C Ion-Pair Formation [Analyte+ · TBPE-] A->C Electrostatic Binding B TBPE Indicator (Anionic, Yellow) B->C Electrostatic Binding D Organic Phase Extraction (e.g., Dichloroethane) C->D Hydrophobic Partitioning E Titration / Displacement (e.g., with Tetraphenylborate) D->E Analyte Displacement F Colorimetric Readout (Red-Violet to Yellow) E->F Solvatochromic Shift

Workflow of TBPE-mediated ion-pair extraction and colorimetric titration.

References

  • [3] uspbpep.com - Reagents: Test Solutions (TS) - Pharmacopeia. 3

  • [1] benchchem.com - Tetrabromophenolphthalein Ethyl Ester Potassium Salt | 62637-91-6 | Benchchem. 1

  • [4] scispace.com - Spectrophotometric Flow Injection Analysis of Protein in Urine Using Tetrabromophenolphthalein Ethyl Ester and Triton X-100. 4

  • [7] acs.org - Tetrabromophenolphthalein Ethyl Ester | ACS Reagent Chemicals. 7

  • [5] semanticscholar.org - Application of Ion-Association Titration for the Assay of Cyproheptadine Hydrochloride in Pharmaceuticals. 5

  • [6] sigmaaldrich.com - 3′,3′′,5′,5′′-Tetrabromophenolphthalein ethyl ester indicator grade 62637-91-6. 6

  • [2] dtic.mil - Development of Paper, Chemical Agent Detector, 3-Way Liquid Containing Non-Mutagenic Dyes. 2. Replacement of the Blue Indicator. 2

Sources

Advanced Application Note: Liquid-Liquid Extraction and Spectrophotometric Determination of Pharmaceutical Drugs using TBPE-K

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of basic pharmaceutical drugs—such as amines and quaternary ammonium salts—often requires highly sensitive and selective methodologies. Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K) has emerged as a premier ion-association reagent for the liquid-liquid extraction and spectrophotometric determination of these compounds[1]. By forming highly colored, lipophilic ion-pair complexes with protonated drugs, TBPE-K allows for the rapid extraction of target analytes from aqueous matrices into organic solvents.

This application note provides a comprehensive guide to the mechanistic principles, experimental protocols, and advanced thermochromic applications of TBPE-K in pharmaceutical analysis.

Mechanistic Principles & Causality

The Chemistry of Ion-Pair Extraction

The extraction of hydrophilic or moderately polar basic drugs into an organic phase requires neutralizing their charge to increase lipophilicity. TBPE-K achieves this through ion-pair formation.

  • Ionization Control (pH Optimization): The aqueous sample must be buffered to a specific pH where the target drug is protonated (cationic, R3​NH+ or R4​N+ ) and TBPE is in its anionic form. If the pH is too high, the drug deprotonates and loses its ability to bind the dye. If the pH is too low, the dye may protonate, reducing extraction efficiency.

  • Complexation: The bulky, brominated structure of TBPE provides significant hydrophobic surface area. When it electrostatically binds to the cationic drug, the resulting neutral ion-pair complex ( [Drug+⋅TBPE−] ) is highly lipophilic.

  • Partitioning: The complex is extracted into a halogenated organic solvent (e.g., 1,2-dichloroethane or chloroform). The intense color of the TBPE anion (typically blue, red, or red-violet) shifts into the organic phase, allowing for direct spectrophotometric quantification[2][3].

G A Aqueous Sample (Basic Drug/Amine) Mix Liquid-Liquid Extraction (Vortex & Centrifuge) A->Mix B Buffer Solution (pH Adjustment) B->Mix Optimizes ionization C TBPE-K Reagent (Anionic Dye) C->Mix Forms ion-pair Org Organic Phase (Colored Ion-Pair Complex) Mix->Org Extracts into 1,2-Dichloroethane Aq Aqueous Phase (Discard) Mix->Aq Spec Spectrophotometric Analysis (λ_max) Org->Spec Measure Absorbance

Fig 1: Workflow of TBPE-K mediated liquid-liquid extraction and spectrophotometric analysis.

Quantitative Data for Target Pharmaceuticals

The optimal extraction conditions and spectrophotometric parameters vary depending on the specific steric and electronic properties of the target drug. The table below summarizes validated parameters for several common pharmaceuticals extracted using TBPE-K.

Target PharmaceuticalDrug ClassOptimal pHExtraction SolventComplex Color λmax​ (nm)Reference
Berberine Alkaloid / Quaternary Ammonium11.01,2-DichloroethaneBlue610[2][4]
Benzethonium Synthetic Quaternary Ammonium11.01,2-DichloroethaneBlue610[2][4]
Dibucaine Local Anesthetic (Amine)5.0 - 7.01,2-DichloroethaneRed555[5][6]
Chlorpheniramine Antihistamine (Amine)5.0 - 7.01,2-DichloroethaneRed-Violet575[5][6]
Bupropion HCl Antidepressant (Amine)6.01,2-DichloroethaneRed-Violet510*[3]

*Note: Bupropion parameters are often adapted for two-phase ion-association titration rather than direct spectrophotometry, utilizing the color shift at the equivalence point.

Self-Validating Experimental Protocol: Batchwise Extraction

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating blank control system. This ensures that the measured absorbance is strictly a function of the drug-TBPE complex and not an artifact of uncomplexed dye partitioning into the organic phase.

Reagents & Materials Preparation
  • TBPE-K Solution ( 1.5×10−5 M): Dissolve an accurately weighed amount of TBPE-K (CAS: 62637-91-6) in absolute ethanol, then dilute with distilled water[1]. Causality: Ethanol ensures the dissolution of the lipophilic ester core before aqueous dilution.

  • Buffer Solutions: Prepare borate-phosphate buffer (for pH 11.0) or acetate/phosphate buffers (for pH 5.0–7.0) depending on the target analyte.

  • Organic Solvent: 1,2-Dichloroethane (Analytical Grade).

Step-by-Step Extraction Procedure
  • Sample Aliquoting: Pipette 2.0 mL of the aqueous drug standard or pharmaceutical sample into a 15 mL glass centrifuge tube equipped with a PTFE-lined cap.

  • System Validation (Blank Preparation): In a parallel tube, pipette 2.0 mL of distilled water. This blank will validate that the baseline partitioning of free TBPE-K is accounted for.

  • pH Adjustment: Add 2.0 mL of the appropriate buffer solution to both tubes. Vortex for 5 seconds.

  • Dye Addition: Add 2.0 mL of the TBPE-K reagent to both tubes.

  • Extraction: Add exactly 5.0 mL of 1,2-dichloroethane to each tube. Cap tightly and shake vigorously mechanically for 2 minutes. Causality: Vigorous shaking maximizes the interfacial surface area between the aqueous and organic phases, driving the ion-pair complex into the organic layer.

  • Phase Separation: Centrifuge the tubes at 3000 rpm for 5 minutes to break any emulsions and ensure a sharp phase boundary.

  • Collection: Carefully aspirate the lower organic layer (1,2-dichloroethane) using a Pasteur pipette, passing it through a phase-separator filter (or anhydrous sodium sulfate) to remove residual water droplets. Causality: Water droplets in the organic phase will scatter light and cause falsely elevated absorbance readings.

  • Measurement: Transfer the organic extract to a 1.0 cm quartz cuvette. Measure the absorbance at the drug-specific λmax​ against the prepared reagent blank.

Advanced Application: Thermochromic Simultaneous Determination

A unique and highly advanced application of TBPE-K complexes is their thermochromism —the reversible change in absorbance as a function of temperature.

When extracting a multi-component pharmaceutical sample (e.g., a formulation containing both Dibucaine and Chlorpheniramine maleate), the absorption spectra of their respective TBPE complexes overlap significantly (555 nm and 575 nm). However, the rate at which their absorbance decreases with an increase in temperature ( ΔA/Δt ) is highly specific to the individual amine associate[5][6].

Thermochromic Differentiation Workflow

By measuring the absorbance of the mixed organic extract at two different temperatures (e.g., 20∘C and 40∘C ), analysts can establish a system of linear equations to simultaneously determine the concentration of both drugs without prior chromatographic separation[5][6].

G Mix Multi-Component Drug Extract (e.g., Dibucaine + Chlorpheniramine) T1 Measure Absorbance at T1 (e.g., 20°C) Mix->T1 T2 Measure Absorbance at T2 (e.g., 40°C) Mix->T2 Calc Calculate ΔA / Δt (Thermochromic Shift) T1->Calc T2->Calc Res1 Concentration of Drug A (High ΔA/Δt) Calc->Res1 Res2 Concentration of Drug B (Low ΔA/Δt) Calc->Res2

Fig 2: Logic flow for the simultaneous determination of drugs using TBPE thermochromism.

This method provides an elegant, highly selective, and sensitive alternative (apparent molar absorptivities of 2×104 to 4.1×104 L mol−1 cm−1 ) for resolving bulky drugs in multi-component samples without relying on HPLC[5][6].

References

  • Sakai, T. (1991). Solvent extraction–spectrophotometric determination of berberine and benzethonium in drugs with tetrabromophenolphthalein ethyl ester by batchwise and flow injection methods. Analyst, 116, 187-190. Royal Society of Chemistry.[Link]

  • Sakai, T. (1982). Simultaneous spectrophotometric determination of dibucaine and chlorpheniramine maleate in pharmaceuticals using thermochromism of ion associates. Analyst, 107, 640-646. Royal Society of Chemistry.[Link]

  • Revanasiddappa, H. D., & Shiva Prasad, K. (2015). Application of ion-association titration for the assay of bupropion hydrochloride in pharmaceuticals. ResearchGate.[Link]

  • ACS Committee on Analytical Reagents. (2017). Tetrabromophenolphthalein Ethyl Ester. ACS Reagent Chemicals. American Chemical Society.[Link]

Sources

Application Note: Trace Analysis of Aliphatic Amines Using Tetrabromophenolphthalein Ethyl Ester (TBPE)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Application Areas: Pharmaceutical formulation analysis, environmental monitoring, and biochemical assays.

Introduction & Mechanistic Principles

Direct UV-Vis spectrophotometric analysis of trace aliphatic amines is notoriously difficult because these compounds lack strong inherent chromophores. To overcome this, derivatization or complexation is required. has emerged as a highly sensitive, structure-selective chromogenic reagent for this exact purpose[1].

When introduced to an aqueous sample containing aliphatic amines, TBPE facilitates the formation of a charge-transfer (CT) complex or ion associate. In a biphasic system, this colored complex is readily extracted into a non-polar solvent such as 1,2-dichloroethane (DCE)[2].

The Causality of Complexation: The potassium salt of TBPE dissociates in solution, yielding a bulky, highly delocalized TBPE anion. In a properly buffered aqueous phase, basic aliphatic amines become protonated. The electrostatic interaction between the protonated amine and the TBPE anion forms a neutral ion-pair. The extensive electron delocalization within the TBPE moiety shifts the absorption maximum into the visible spectrum (red/violet) upon extraction into the DCE organic phase[3]. This creates a self-validating system: without the target amine to neutralize the charge, the hydrophilic TBPE anion remains in the aqueous phase, leaving the organic phase colorless and ensuring a near-zero background signal.

Spectral Characteristics & Thermochromism

A defining and highly exploitable feature of the amine-TBPE CT complex is its thermochromism —a reversible, temperature-dependent change in absorbance[2].

The Causality of Thermochromic Differentiation: The formation constant ( KCT​ ) of the complex is dictated by the basicity and steric profile of the amine. Tertiary amines, being highly basic in non-aqueous environments, form highly stable complexes with TBPE. Conversely, primary amines form weaker complexes. As the temperature of the DCE extract increases, the thermodynamic equilibrium shifts toward dissociation. Because primary amine complexes possess lower formation constants, they dissociate more rapidly under thermal stress, resulting in a sharp, quantifiable drop in absorbance ( ΔA/ΔT )[3].

This differential thermodynamic stability allows for the simultaneous determination of mixed amines without the need for prior chromatographic separation[2].

Table 1: Spectral and Thermodynamic Properties of Amine-TBPE Complexes in DCE
Amine ClassExample AnalyteAbsorption Max ( λmax​ )Complex Stability ( KCT​ )Thermochromic Response ( ΔA/ΔT )
Primary n-Hexylamine~560 nmLowHigh (Rapid absorbance decrease)
Secondary Di-n-hexylamine~570 nmModerateModerate
Tertiary Tri-n-hexylamine~580 nmHighLow (Minimal absorbance decrease)

(Data derived from established spectrophotometric standards[2],[3])

Logic A Mixed Amines + TBPE in DCE B Primary Amine CT Complex A->B ~560 nm C Secondary Amine CT Complex A->C ~570 nm D Tertiary Amine CT Complex A->D ~580 nm E Low Stability Rapid Absorbance Drop with Temp Increase B->E Heat F Moderate Stability Moderate Absorbance Drop C->F Heat G High Stability Minimal Absorbance Drop D->G Heat

Caption: Thermochromic logic for differentiating primary, secondary, and tertiary amines.

Experimental Protocols

Reagents & Materials Preparation
  • TBPE Reagent: Prepare a 10−3 M solution of TBPE potassium salt in absolute ethanol. Store in an amber bottle to prevent photodegradation[4].

  • Buffer Solution: Prepare a standard phosphate/borate buffer (0.5 M sodium phosphate + 0.1 M borax) to maintain a slightly alkaline pH, ensuring optimal protonation of the target amines[4].

  • Extraction Solvent: 1,2-Dichloroethane (DCE), analytical grade[2].

Step-by-Step Liquid-Liquid Extraction Workflow
  • Sample Preparation: Transfer 2.0 mL of the aqueous sample containing trace aliphatic amines (target concentration range: 10−7 to 10−4 M) into a 100 mL separatory funnel[4].

  • Buffering: Add 5.0 mL of the pH buffer solution to the funnel. Reasoning: Strict pH control is mandatory; if the pH is too low, the TBPE dye protonates and loses its chromogenic capability; if too high, the amines deprotonate and fail to form the ion-pair[4].

  • Reagent Addition: Introduce 2.0 mL of the 10−3 M TBPE ethanol solution. Dilute the mixture to a total aqueous volume of 25 mL with deionized water[4].

  • Liquid-Liquid Extraction: Add exactly 10.0 mL of DCE to the separatory funnel. Shake vigorously for 2 minutes. Reasoning: Vigorous shaking maximizes the surface area between the aqueous and organic phases, driving the CT complex into the DCE layer[4].

  • Phase Separation: Allow the mixture to settle for 5 minutes until the organic (bottom) and aqueous (top) layers are distinctly separated[4].

  • Isolation: Collect the lower DCE phase, passing it through dry filter paper. Reasoning: Filter paper absorbs residual aqueous micro-droplets that would otherwise cause light scattering and baseline noise during spectrophotometry[4].

  • Measurement: Measure the absorbance of the organic phase at the specific λmax​ (560-580 nm) against a pure DCE blank using a temperature-controlled UV-Vis spectrophotometer[2].

Workflow A 1. Aqueous Sample (Aliphatic Amines) B 2. Add Buffer (pH control) & TBPE Reagent (in EtOH) A->B C 3. Add 1,2-Dichloroethane (DCE) Solvent B->C D 4. Liquid-Liquid Extraction (Shake for 2 min) C->D E 5. Phase Separation (Settle for 5 min) D->E F 6. Isolate Organic Phase (Red/Violet CT Complex) E->F G 7. Spectrophotometric Measurement (560-580 nm, Variable Temp) F->G

Caption: Step-by-step extraction workflow for trace amine analysis using TBPE reagent.

Simultaneous Determination Strategy

To analyze a multi-component mixture (e.g., primary and tertiary amines) without chromatography, utilize the thermochromic properties mapped in Table 1:

  • Extract the amine mixture using the protocol detailed in Section 3.

  • Measure the initial absorbance ( AT1​ ) at a baseline temperature (e.g., 20°C) at both 560 nm and 580 nm[2].

  • Elevate the spectrophotometer's Peltier cuvette temperature to a higher setpoint (e.g., 40°C) and allow it to equilibrate. Measure the new absorbance ( AT2​ )[2].

  • Mathematical Deconvolution: Because the primary amine's contribution to the total absorbance drops significantly at 40°C while the tertiary amine's contribution remains stable, you can construct a system of linear equations using the pre-calibrated ΔA/ΔT constants for each pure amine. Solving these equations yields the exact concentration of each amine species in the mixture[3].

References

  • Sakai T, Kato M, Teshima N. "Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester." Analytical Sciences, 2005 Dec;21(12):1557-60. URL: [Link]

  • Sakai T, Watanabe S, Yamamoto S. "Thermospectrophotometric Analysis of Alkylamines Utilizing Ion Association with Tetrabromophenolphthalein Ethyl Ester." Analytical Chemistry, 1997 May 1;69(9):1766-70. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 119216, Tetrabromophenolphthalein ethyl ester." PubChem, 2024. URL: [Link]

Sources

Troubleshooting & Optimization

How to improve the aqueous stability of tetrabromophenolphthalein ethyl ester potassium salt solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Welcome to the Technical Support Center for Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE).

As a Senior Application Scientist, I understand that achieving reproducible and accurate results is paramount in your research. This guide is designed to provide you with in-depth technical assistance to address common challenges encountered when working with aqueous solutions of TBPE. The stability of these solutions is critical for their performance as sensitive spectrophotometric reagents. This center offers troubleshooting advice and frequently asked questions to help you optimize your experiments and ensure the integrity of your results.

Troubleshooting Guide: Common Issues with TBPE Aqueous Solutions

This section addresses specific problems you may encounter during your experiments with TBPE, providing explanations for the underlying causes and actionable solutions.

Question 1: My freshly prepared TBPE solution has a lower absorbance reading than expected, or the color appears less intense.

  • Potential Cause 1: Incomplete Dissolution. Tetrabromophenolphthalein ethyl ester potassium salt, while water-soluble, can sometimes be slow to dissolve completely, especially at higher concentrations.

  • Solution:

    • Ensure the powder is fully dissolved by sonicating the solution for 5-10 minutes or by gentle warming (not to exceed 40°C).

    • Consider preparing a stock solution in a co-solvent such as ethanol before diluting with water. Phthalein dyes are generally soluble in alcohols[1][2][3][4].

  • Potential Cause 2: Incorrect pH of the Final Solution. The color intensity of phthalein dyes is pH-dependent[3][5]. If the water used for dissolution is acidic, it can affect the chromophore.

  • Solution:

    • Use high-purity, neutral pH water (pH 6.8-7.2) for preparing your solutions.

    • For applications requiring a specific pH, prepare the TBPE solution in a suitable buffer system. A phosphate buffer at pH 7.00 has been used for spectrophotometric assays involving TBPE[6][7].

Question 2: The color of my TBPE solution fades over time, even when stored in the dark.

  • Potential Cause: Hydrolysis of the Ethyl Ester. The primary degradation pathway for TBPE in aqueous solutions is the hydrolysis of the ethyl ester bond, which is catalyzed by both acids and bases[8]. This process breaks down the TBPE molecule, leading to a loss of its characteristic color.

  • Solution:

    • pH Control: Maintain the pH of your stock solution in a slightly acidic to neutral range (pH 6.0-7.0) to minimize both acid- and base-catalyzed hydrolysis. The use of a buffered solution is highly recommended for long-term storage[6][7].

    • Co-solvents: Prepare the stock solution in a mixture of an organic co-solvent and water. Ethanol is a common choice for phthalein indicators[1][4][9]. A co-solvent can reduce the concentration of water, thereby slowing the rate of hydrolysis[10].

    • Refrigeration: Store the solution at 2-8°C to significantly slow down the rate of hydrolysis.

Question 3: My TBPE solution shows inconsistent results when used in assays over several days.

  • Potential Cause: Oxidative and Photodegradation. TBPE is sensitive to both air and light[11][12]. Exposure to atmospheric oxygen can lead to oxidative degradation, while exposure to light, especially UV light, can cause photodegradation. Both processes will alter the chemical structure of the dye and affect its performance.

  • Solution:

    • Light Protection: Always store TBPE solutions in amber glass vials or bottles to protect them from light[6][11].

    • Inert Atmosphere: For long-term storage of stock solutions, it is best practice to purge the headspace of the container with an inert gas like nitrogen or argon to displace oxygen[11][12].

    • Antioxidants: Consider adding a small amount of an antioxidant to the stock solution. Butylated hydroxytoluene (BHT) or ascorbic acid are commonly used to stabilize organic dyes[13].

Question 4: I observe a precipitate forming in my aqueous TBPE solution after storage.

  • Potential Cause 1: Exceeding Solubility Limit. While the potassium salt is water-soluble, its solubility is still finite. If the concentration is too high, precipitation can occur, especially at lower temperatures.

  • Solution:

    • Prepare a stock solution at a concentration known to be stable. A common practice is to prepare a concentrated stock in a co-solvent/water mixture and then dilute it for working solutions.

  • Potential Cause 2: Degradation Products. The hydrolysis of TBPE produces tetrabromophenolphthalein and ethanol. The parent tetrabromophenolphthalein has lower water solubility and may precipitate out of the solution as it forms.

  • Solution:

    • Implement the stabilization strategies outlined above (pH control, co-solvents, refrigeration) to minimize the formation of degradation products.

    • If a precipitate is observed, it is recommended to discard the solution and prepare a fresh batch to ensure the accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in aqueous TBPE solutions?

A1: The primary cause of instability is the hydrolysis of the ethyl ester group in the TBPE molecule. This reaction is accelerated in both acidic and alkaline conditions and leads to the formation of tetrabromophenolphthalein and ethanol, resulting in a loss of the dye's spectrophotometric properties[8]. Additionally, the compound is susceptible to degradation from exposure to light and air[11][12].

Q2: What is the optimal pH for storing aqueous TBPE solutions?

A2: While a definitive optimal pH for long-term storage has not been published, a neutral to slightly acidic pH range of 6.0-7.0 is recommended to minimize the rates of both acid- and base-catalyzed hydrolysis. For assays, a pH 7.00 buffer has been shown to be suitable[6][7].

Q3: Can I use a solvent other than water to prepare my TBPE stock solution?

A3: Yes, using a water-miscible organic co-solvent is a highly recommended practice. Ethanol is a common and effective choice for dissolving phthalein-based indicators[1][4][9]. Preparing a concentrated stock solution in an ethanol/water mixture can improve both solubility and stability by reducing the activity of water, thus slowing hydrolysis[10]. For anhydrous stock solutions with maximum long-term stability, aprotic solvents like acetonitrile or dimethylformamide (DMF) can be used, provided they are compatible with your experimental system.

Q4: How should I store my solid TBPE potassium salt powder?

A4: The solid powder should be stored in a tightly sealed container in a cool, dry, and dark place[11]. It is also recommended to store it under an inert atmosphere, as the compound is sensitive to air and light[12].

Q5: Are there any known chemical incompatibilities with TBPE?

A5: Yes, TBPE should not be used with strong oxidizing agents[11]. Additionally, the presence of certain metal ions could potentially lead to chelation and interfere with the dye's properties, a known phenomenon for some organic dyes[14][15][16].

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Stock Solution of TBPE

This protocol outlines the steps to prepare a more stable aqueous stock solution of TBPE by incorporating pH control, a co-solvent, and protection from light and air.

Materials:

  • Tetrabromophenolphthalein ethyl ester potassium salt (TBPE)

  • 200-proof ethanol (ACS grade or higher)

  • High-purity, deionized water

  • Phosphate buffer (0.1 M, pH 6.5)

  • Amber glass volumetric flasks and storage bottles

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare the Co-solvent/Buffer Mixture: In a volumetric flask, prepare a 50:50 (v/v) solution of ethanol and 0.1 M phosphate buffer (pH 6.5). For example, to make 100 mL, mix 50 mL of ethanol with 50 mL of the phosphate buffer.

  • Weighing the TBPE: Accurately weigh the desired amount of TBPE powder.

  • Dissolution: Add the weighed TBPE to the co-solvent/buffer mixture in a volumetric flask. Ensure the final concentration is appropriate for your stock solution (e.g., 1 mg/mL).

  • Mixing: Cap the flask and mix by inversion. If necessary, use a sonicator for a few minutes to ensure complete dissolution.

  • Storage Preparation: Transfer the prepared stock solution to a clean, amber glass storage bottle.

  • Inert Gas Purge: To minimize oxidative degradation, gently bubble nitrogen or argon gas through the solution for 1-2 minutes to displace dissolved oxygen. Then, flush the headspace of the bottle with the inert gas before tightly sealing the cap.

  • Labeling and Storage: Clearly label the bottle with the compound name, concentration, date of preparation, and storage conditions. Store the solution at 2-8°C in the dark.

Data Summary Table
ParameterRecommendationRationale
pH 6.0 - 7.0Minimizes both acid and base-catalyzed hydrolysis of the ester bond.
Solvent 50:50 Ethanol/Water with BufferImproves solubility and reduces water activity to slow hydrolysis.
Storage Temp. 2 - 8 °CReduces the rate of chemical degradation.
Light Exposure Store in amber vialsPrevents photochemical degradation.
Air Exposure Purge with inert gasMinimizes oxidative degradation.
Incompatibilities Strong oxidizing agentsAvoids chemical reactions that would destroy the dye molecule.

Visualizations

Degradation Pathway of TBPE

TBPE Tetrabromophenolphthalein Ethyl Ester (Aqueous Solution) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻ catalysis) TBPE->Hydrolysis PhotoOx Photodegradation / Oxidation (Light, O₂ exposure) TBPE->PhotoOx Degraded1 Tetrabromophenolphthalein + Ethanol Hydrolysis->Degraded1 Degraded2 Other Degradation Products PhotoOx->Degraded2 Loss Loss of Color / Activity Degraded1->Loss Degraded2->Loss

Caption: Primary degradation pathways for TBPE in aqueous solution.

Workflow for Preparing a Stabilized TBPE Solution

start Start step1 Prepare 50:50 Ethanol/ Phosphate Buffer (pH 6.5) start->step1 step3 Dissolve TBPE in Co-solvent/Buffer Mix step1->step3 step2 Weigh TBPE Powder step2->step3 step4 Transfer to Amber Bottle step3->step4 step5 Purge with Inert Gas (N₂ or Ar) step4->step5 step6 Store at 2-8°C in Dark step5->step6 end Stable Solution step6->end

Caption: Recommended workflow for preparing a stabilized TBPE solution.

References

  • ACS Publications. (2017, February 28). Tetrabromophenolphthalein Ethyl Ester | ACS Reagent Chemicals. Retrieved from [Link]

  • Knowledge Box. (n.d.). Two Step Synthesis of a Novel Phthalein Based pH Indicator. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Tetrabromophenolphthalein Ethyl Ester: A Key Compound in Advanced Chemical Analysis. Retrieved from [Link]

  • Lin, S. (n.d.). Accurate Determination of pH Transition Range of Acid-Base Indicators: A Practical Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Acid Dissociation Constant of Degradable Tetrabromophenolphthalein Ethyl Ester by Capillary Zone Electrophoresis | Request PDF. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). I009 Phenolphthalein, 0.1% w/v. Retrieved from [Link]

  • MDPI. (2022, September 16). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Retrieved from [Link]

  • ACS Publications. (2017, February 28). Reagents, Buffers, and Indicators. Retrieved from [Link]

  • ResearchGate. (n.d.). Assessing the Efficacy of Anthocyanin Based Natural Ph Indicator against Phenolphthalein. Retrieved from [Link]

  • Patsnap. (2025, November 1). What Is Phenolphthalein? Properties, Uses, and Safety of a Classic pH Indicator. Retrieved from [Link]

  • Scholars Middle East Publishers. (2020, May 8). pH Indicators: A Valuable Gift for Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenolphthalein. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments in the chemistry and applications of phthalein dyes. Part 2: Biological applications. Retrieved from [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. Retrieved from [Link]

  • ResearchGate. (2026, March 2). (PDF) Phthalein Dyes: Chemistry and Characteristics. Retrieved from [Link]

  • Chem-Impex. (n.d.). Tetrabromophenolphthalein ethyl ester potassium salt [Sensitive spectr. Retrieved from https://www.chemimpex.com/products/06817
  • ResearchGate. (2015, January 18). (601f) Understanding the Role of Ethanol as Co-Solvent in Hydrofluoroalkane Propellants. Retrieved from [Link]

  • Patsnap. (2025, September 2). Phenolphthalein Indicator (White Form): Titration Uses & Safety Updates. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, January 28). Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Retrieved from [Link]

  • Patsnap Eureka. (2025, July 24). Utilizing Phenolphthalein in the Detection of Antioxidant Capacities. Retrieved from [Link]

  • MDPI. (2020, October 9). Metal Chelates of Petunidin Derivatives Exhibit Enhanced Color and Stability. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Lab Alley. (2022, November 14). Why Ethanol is the Preferred Solvent for Botanical Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The impact of metal ions on photoinduced electron-transfer properties: four photochromic metal–organic frameworks based on a naphthalenediimide chromophore. Retrieved from [Link]

  • ResearchGate. (2021, February 25). The Use of Ethanol as an Alternative Solvent to Replace 2-Propanol in the Determination of Total Acid Number in Lubricant by Potentiometric Titration. Retrieved from [Link]

  • Quora. (2018, August 25). What is the pH of phenolphthalein?. Retrieved from [Link]

  • Scribd. (n.d.). Preparing Phenolphthalein Indicator Solution | PDF. Retrieved from [Link]

  • PubMed. (2009, August 30). Effect of metal ions on reactive dye decolorization by laccase from Ganoderma lucidum. Retrieved from [Link]

  • YouTube. (2024, September 22). How to prepare 1% Phenolphthalein solution | Phenolphthalein indicator. Retrieved from [Link]

  • ResearchGate. (2026, February 15). (PDF) Behaviour of PhenolPhthalein in Strongly BaSic Media. Retrieved from [Link]

  • Development of science. (n.d.). CREATION AND EVALUATION OF INDICATOR COMPOSITIONS FOR ETHANOL DETECTION IN GASEOUS ATMOSPHERES Tolibova Bakhora Zafarovna Stude. Retrieved from [Link]

  • SciSpace. (n.d.). Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation kinetics parameters in tested solvents | Download Table. Retrieved from [Link]

  • OCROWN. (2024, March 1). Latest Technological Advances in Solvent Dyes: Environmental Protection and High Performance. Retrieved from [Link]

  • PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. Retrieved from [Link]

  • Pressbooks. (n.d.). Buffers, Indicators, and Solution Standardization – IU East Experimental Chemistry Laboratory Manual. Retrieved from [Link]

  • Britannica. (2026, March 2). Phenolphthalein | pH indicator, acid-base titration, indicator dye. Retrieved from [Link]

  • Google Patents. (n.d.). US5504199A - Method of introducing dyes to ethanol.

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Troubleshooting low absorbance in TBPE potassium salt ion-pair spectrophotometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ion-pair spectrophotometry. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the nuances of this powerful analytical technique, with a specific focus on assays utilizing Tetrabromophenolphthalein ethyl ester (TBPE) potassium salt. Here, we move beyond simple checklists to provide in-depth, cause-and-effect explanations to ensure your experiments are robust, reproducible, and yield accurate results.

The Expertise Behind This Guide

As a Senior Application Scientist, I've observed that many challenges in the lab, particularly with multi-step assays like ion-pair spectrophotometry, stem from a disconnect between the protocol steps and the underlying chemical principles. Low absorbance, the most common failure mode, is rarely due to a single isolated error. It is often the culmination of suboptimal conditions in a cascade of equilibria: protonation/deprotonation, ion-pairing, and liquid-liquid extraction. This guide is structured to mirror this experimental logic, helping you diagnose the root cause of your issues by understanding the "why" behind each step.

Troubleshooting Guide: Low or No Absorbance

Low absorbance is the primary indicator of a problem in an extractive ion-pair spectrophotometric assay. It signals that an insufficient amount of the colored ion-pair complex has been formed and/or transferred into the organic phase for detection. The following Q&A section is designed to systematically diagnose the potential failure points in your workflow.

Q1: My final organic extract is colorless or has very low absorbance. Where should I start troubleshooting?

This is a classic symptom of a failure in the core chemistry of the assay. The issue likely lies in one of two areas: inefficient ion-pair formation in the aqueous phase or poor extraction of the ion-pair into the organic phase.

First, let's reconsider the fundamental reaction. Your analyte, typically a basic drug with a protonatable amine group (Drug-NH₂), is reacting with the anionic TBPE dye. For this to happen, the conditions must be just right.

DIAGNOSTIC WORKFLOW: From Reagents to Reading

The following diagram illustrates the critical stages where errors leading to low absorbance can occur. Use it as a logical map for your troubleshooting process.

G cluster_prep Phase 1: Reagent & Sample Preparation cluster_reaction Phase 2: Ion-Pair Formation (Aqueous) cluster_extraction Phase 3: Extraction & Separation cluster_measurement Phase 4: Spectrophotometric Measurement Reagents Incorrect Reagent Concentration/Purity Equilibrium Insufficient Reagent (TBPE) Concentration Reagents->Equilibrium Affects Analyte Analyte Degradation or Incorrect Concentration IP_Formation Suboptimal pH for Analyte Protonation Analyte->IP_Formation Affects pH_Buffer Improper Buffer pH or Capacity pH_Buffer->IP_Formation CRITICAL Mixing Inadequate Mixing (Shaking/Vortexing) IP_Formation->Mixing Precedes LowAbs END RESULT: LOW ABSORBANCE IP_Formation->LowAbs No Complex Formed Equilibrium->Mixing Precedes Solvent Incorrect Organic Solvent Choice Solvent->Mixing Affects Separation Poor Phase Separation (Emulsions) Mixing->Separation Leads to Cuvette Cuvette Issues (Dirt, Scratches, Type) Separation->Cuvette Sample for Separation->LowAbs Insufficient Complex Instrument Instrument Malfunction (Lamp, Calibration) Blank Incorrect Blanking Procedure Instrument->Blank Prerequisite Cuvette->LowAbs Blank->Cuvette Measured in

Caption: Troubleshooting workflow for low absorbance.

Q2: How does pH affect my results, and how do I know if it's wrong?

The pH of the aqueous phase is arguably the most critical parameter in this assay.[1] It governs the protonation state of both your analyte and the TBPE dye, which is essential for the electrostatic interaction that forms the ion-pair.[2]

  • The Science: Your analyte, likely a basic compound (e.g., containing an amine), must be protonated (positively charged) to pair with the anionic TBPE. This happens effectively when the solution pH is significantly below the pKa of the analyte. A general rule of thumb is to set the pH at least 2 units below the analyte's pKa.

  • Troubleshooting Steps:

    • Verify Analyte pKa: Confirm the pKa of your drug. This value dictates your optimal pH range.

    • Calibrate Your pH Meter: An uncalibrated pH meter is a common source of error. Calibrate it daily with fresh, certified standards.

    • Check Buffer Capacity: Ensure your buffer has sufficient capacity to control the pH after adding the sample and reagents. A weak or incorrectly prepared buffer can be easily overwhelmed.

    • Experiment: If the pKa is unknown or borderline, perform a pH optimization experiment. Prepare a series of reactions in buffers ranging from pH 2 to 6 (for a typical basic amine) and measure the absorbance. The optimal pH will yield the highest signal.[3]

Q3: I've confirmed my pH is correct, but the absorbance is still low. Could it be my reagents?

Absolutely. The concentrations of both the analyte and the TBPE reagent are critical for driving the ion-pair formation equilibrium.

  • The Science: Ion-pair formation is an equilibrium process.[1] According to Le Chatelier's principle, to drive the reaction towards the formation of the extractable ion-pair, the concentration of the ion-pairing reagent (TBPE) should be in excess relative to the analyte.

  • Troubleshooting Steps:

    • TBPE Concentration: Prepare a fresh solution of TBPE potassium salt. Ensure it is fully dissolved.[4] The optimal concentration should be determined experimentally, but a common starting point is a 5- to 10-fold molar excess over the highest concentration of your analyte.

    • Analyte Concentration: Ensure your sample concentration is within the linear range of the assay.[5] If the sample is too dilute, the absorbance may be below the instrument's limit of detection.[5] Conversely, if it is too concentrated, you may exceed the linear range (typically above 1.5 AU), though this is less likely to present as "low" absorbance.[6]

    • Reagent Purity: Use analytical grade reagents and high-purity water. Contaminants can interfere with the reaction.

Q4: The aqueous layer is colored, but the organic layer isn't. What does this mean?

This is a clear sign that the ion-pair is forming successfully in the aqueous phase, but the extraction into the organic solvent is failing .

  • The Science: The principle of extraction is "like dissolves like." The newly formed ion-pair is electrically neutral and more lipophilic (less polar) than the individual charged ions.[7] This allows it to be extracted from the polar aqueous phase into a non-polar organic solvent. The choice of solvent is critical.[1]

  • Troubleshooting Steps:

    • Solvent Polarity: Chloroform and dichloromethane are common and effective solvents for extracting TBPE ion-pairs. If you are using a different solvent, ensure it is sufficiently non-polar and immiscible with water. Solvents like ethers or ketones may also be effective.[1]

    • Extraction Efficiency: The transfer of the ion-pair across the liquid-liquid interface is not instantaneous. It requires sufficient energy and time.

      • Mixing Technique: Ensure vigorous mixing to maximize the surface area between the two phases. Using a vortex mixer for a consistent duration (e.g., 2 minutes) is more reproducible than manual shaking in a separatory funnel.[3]

      • Shaking Time: Optimize the shaking/vortexing time. While 2 minutes is a good starting point, some systems may require longer.[3]

    • Phase Separation: After mixing, the two phases must separate completely. Emulsions (colloidal suspensions) can trap the ion-pair at the interface, preventing its full transfer into the organic phase and scattering light during measurement. If emulsions form, try gentle centrifugation to break them.

FAQs: Foundational Knowledge for Robust Assays

Q: What is TBPE potassium salt and why is it used? A: Tetrabromophenolphthalein ethyl ester (TBPE) potassium salt is a sulfonephthalein dye. In its anionic form, it acts as a large, charge-diffuse counter-ion that can form a stable, colored ion-pair with cationic (protonated) drug molecules.[4][8] This newly formed neutral complex is lipophilic and can be extracted into an organic solvent, allowing for the quantification of otherwise non-chromophoric drugs using visible spectrophotometry.[1]

Q: Why do I need to use a blank? What should it contain? A: A blank measurement is essential to zero the spectrophotometer and correct for any background absorbance from the reagents, the solvent, and the cuvette itself.[6][9] An incorrect blank is a common source of error, including negative absorbance readings.[9]

  • Correct Blank Composition: The blank should contain everything that your sample contains, except for the analyte. This means you should mix your buffer, TBPE solution, and the organic solvent in the same proportions and subject them to the same extraction procedure as your samples.[6]

Q: Can the cuvette I use affect my results? A: Yes, significantly. The cuvette is part of the instrument's optical path, and any imperfections can lead to inaccurate readings.[5]

  • Material: For measurements in the visible range (TBPE complexes are typically measured around 600 nm), standard plastic or glass cuvettes are acceptable.[10][11] Quartz cuvettes are only necessary for UV measurements (below 340 nm).[6]

  • Handling: Always handle cuvettes by the frosted sides to avoid fingerprints on the clear optical windows.[6]

  • Cleanliness: Ensure cuvettes are clean and free from scratches. Scratches scatter light and can artificially inflate or decrease absorbance readings.[5]

  • Consistency: For the highest precision, use the same cuvette for both the blank and the sample measurements, and always place it in the holder in the same orientation.[6]

Q: How long should I warm up the spectrophotometer? A: You should always allow the spectrophotometer's lamps to warm up and stabilize for at least 15-30 minutes before taking any measurements.[6][10] A cold lamp can cause the baseline to drift, leading to inconsistent and unreliable readings.[12]

Summary of Key Experimental Parameters

The table below summarizes the critical parameters that must be controlled and optimized for a successful TBPE ion-pair spectrophotometric assay.

ParameterTypical Range/ValueRationale & Scientific PrinciplePotential Impact of Error
Aqueous Phase pH 2.0 - 6.0Must be ~2 units below analyte pKa to ensure complete protonation (cation formation) for electrostatic pairing with anionic TBPE.[13]Critical: Incorrect pH leads to no ion-pair formation.
TBPE Concentration 5-10x molar excessDrives the reaction equilibrium towards the formation of the ion-pair complex.Insufficient TBPE results in incomplete reaction and low signal.
Extraction Solvent Chloroform, DichloromethaneMust be non-polar and immiscible with water to efficiently extract the neutral, lipophilic ion-pair.[1]Poor solvent choice leads to low extraction efficiency.
Mixing/Shaking Time 2 - 5 minutesProvides energy and surface area to facilitate the transfer of the ion-pair from the aqueous to the organic phase.[3]Inadequate mixing results in incomplete extraction.
Wavelength (λmax) ~600 - 608 nm[11]Wavelength of maximum absorbance for the TBPE ion-pair complex, providing the highest sensitivity.Measurement off-peak reduces sensitivity and linearity.
Instrument Warm-up 15 - 30 minutesAllows the instrument's light source to stabilize, preventing baseline drift and ensuring consistent readings.[6]Inconsistent or drifting readings.

Standard Protocol: A Self-Validating Workflow

This protocol provides a starting point for the determination of a basic amine-containing drug using TBPE. The key to success is the systematic optimization of the variables marked with an asterisk (*).

Objective: To determine the concentration of Drug-X in a sample via extractive ion-pair spectrophotometry.

1. Reagent Preparation

  • Analyte Stock Solution (100 µg/mL): Accurately weigh and dissolve the Drug-X standard in an appropriate solvent (e.g., methanol or dilute acid), then dilute to the final volume with deionized water.
  • TBPE Reagent (0.1% w/v): Dissolve 100 mg of Tetrabromophenolphthalein ethyl ester potassium salt in 100 mL of deionized water.
  • pH Buffer (*): Prepare a buffer with high buffering capacity at the desired pH (e.g., a potassium hydrogen phthalate buffer for pH 4).[14]

2. Preparation of Calibration Curve

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the analyte stock solution to create standards with final concentrations ranging from approximately 1-20 µg/mL.
  • Add 2.0 mL of the pH buffer () to each flask.
  • Add 1.0 mL of the TBPE reagent () to each flask.
  • Bring to volume with deionized water and mix well.

3. Ion-Pair Extraction

  • Transfer the contents of each flask to a separate 15 mL centrifuge tube (or separatory funnel).
  • Add exactly 5.0 mL of the organic solvent (e.g., chloroform) () to each tube.
  • Cap tightly and vortex/shake vigorously for a fixed time (e.g., 2 minutes) ().
  • Allow the layers to separate for 5-10 minutes. If an emulsion forms, centrifuge at low speed (e.g., 1000 rpm) for 5 minutes.

4. Spectrophotometric Measurement

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength to the λmax of the ion-pair complex (~604 nm).
  • Blanking: Prepare a blank by following steps 2-3 but replacing the analyte aliquot with deionized water. Use the organic layer of this blank to zero the instrument.[9]
  • Measurement: Carefully transfer the organic (lower) layer from each standard and sample into a clean cuvette, avoiding any contamination from the aqueous phase. Record the absorbance.

5. Data Analysis

  • Plot a calibration curve of Absorbance vs. Concentration for the standards.
  • Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.

DIAGRAM: The Chemical Mechanism of Assay

This diagram illustrates the core chemical transformation occurring during the assay.

Caption: Mechanism of ion-pair formation and extraction.

References

  • Drawell. (2024, May 10). What are the Key Challenges in Spectrophotometric Analysis?
  • Hino-Tek. (2025, July 5). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
  • Florea, M., & Ilie, M. (2017, December 6). Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives. IntechOpen.
  • Labindia Analytical. Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
  • Biocompare. (2021, March 23). Spectrophotometer Troubleshooting Guide.
  • Ossila. UV-Vis Spectroscopy Troubleshooting Made Easy.
  • Sper Scientific Direct. (2025, July 11). Spectrophotometer Selection and Troubleshooting: A Practical Guide.
  • Chem-Impex. Tetrabromophenolphthalein ethyl ester potassium salt [Sensitive spectr.
  • MilliporeSigma.
  • Fisher Scientific. Tetrabromophenolphthalein ethyl ester potassium salt 1 g | Buy Online.
  • Siddiqui, M. R., et al. (2015, August 24).
  • BenchChem. Troubleshooting low reproducibility in spectrophotometric measurements.
  • Plastic Surgery Key. (2017, July 8).
  • Al-Mustaqbal University. (2024, June 30).
  • Thermo Fisher Scientific. Tetrabromophenolphthalein ethyl ester potassium salt 5 g | Buy Online.
  • Thermo Fisher Scientific.
  • Journal of Analytical Chemistry. (2020).
  • Digital Repository of University of Tabriz. (2020, June 1).
  • Farmacia Journal. (2019, March 11). A NEW NON-EXTRACTIVE ION-PAIR SPECTROPHOTOMETRIC METHOD FOR THE ASSAY OF ALBENDAZOLE.
  • ResearchGate. (PDF) Ion-Pair Spectrophotometry in Pharmaceutical and Biomedical Analysis: Challenges and Perspectives.
  • Marcus, Y., & Hefter, G. (2006, October 7). Ion Pairing.
  • Thermo Fisher Scientific. Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection.
  • Bakker, E., et al. (2018, October 31). Colorimetric ionophore-based coextraction titrimetry of potassium ions. PubMed.
  • Analyst (RSC Publishing). Ion-pair extraction and spectrophotometric determination of potassium using dibenzo-18-crown-6 and bromothymol blue. R_MVZSEDFkQ=)

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Resolving precipitation issues in tetrabromophenolphthalein ethyl ester potassium salt stock solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses one of the most common challenges when utilizing Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE) as an ion-pairing reagent in colorimetric and fluorimetric assays: unwanted precipitation during stock and working solution preparation.

TBPE is highly sensitive to environmental factors, solvent polarity, and pH. By understanding the physicochemical causality behind its behavior, researchers can establish robust, self-validating protocols for pharmaceutical and protein analysis.

Mechanistic Overview: Why Does TBPE Precipitate?

TBPE is widely used for the detection of amines, quaternary ammonium salts, and proteins. However, its solubility is highly conditional. Precipitation typically occurs due to three primary mechanisms:

  • pH-Driven Protonation (The pKa Effect): TBPE has a pKa of approximately 4.2. In its deprotonated potassium salt form (TBPE-K), it is soluble in polar organic solvents and slightly soluble in water, exhibiting a blue/purple color. When introduced to aqueous buffers below pH 4.0, it protonates into the neutral ester (TBPE-H). Lacking an ionic charge, TBPE-H is highly hydrophobic and completely insoluble in water, causing an immediate yellow precipitate[1].

  • Thermal Shock & Solvent Saturation: Stock solutions are typically prepared near their saturation point in absolute ethanol or glacial acetic acid. Storing these solutions at 4°C reduces the solubility limit, leading to spontaneous crystallization.

  • Photochemical and Oxidative Degradation: TBPE is sensitive to light and oxygen. Prolonged exposure cleaves the ester bond or oxidizes the molecule, forming irreversible, insoluble degradation products[2].

Table 1: Physicochemical Properties & Solubility Profile of TBPE
PropertyValue / CharacteristicCausality / Impact on Assay
CAS Number 62637-91-6Identifier for the potassium salt form.
pKa ~4.2Dictates the transition between the soluble salt and insoluble neutral ester.
Solubility (Stock) Soluble in Glacial Acetic Acid, Absolute EthanolRequires low-dielectric environments to prevent hydrolytic degradation.
Solubility (Aqueous) Insoluble at pH < 4.0 (without surfactants)Necessitates micellar solubilization for acidic assays.
Storage Conditions Dark, inert atmosphere, 4°CPrevents photochemical breakdown and oxidative precipitation.

Troubleshooting FAQs

Q1: My TBPE stock solution turns cloudy immediately upon addition to my aqueous protein assay buffer (pH 3.0). How do I prevent this? A: This is a classic case of pH-driven precipitation. At pH 3.0, the TBPE-K converts to the insoluble neutral TBPE-H form[1]. To prevent this, you must introduce a non-ionic surfactant, such as Triton X-100, into your aqueous buffer before adding the TBPE stock. The surfactant forms micelles that encapsulate the hydrophobic TBPE-H, keeping it solubilized while allowing it to interact with the protein analytes[1].

Q2: I stored my ethanolic TBPE stock in the refrigerator (4°C) as recommended, but now there are dark crystals at the bottom. Is the reagent ruined? A: Not necessarily. This is thermal crystallization, not chemical degradation. Because the stock is prepared near saturation, the drop in temperature forces the solute out of the solution. Self-Validation Fix: Allow the vial to equilibrate to room temperature (20–25°C) for 30 minutes, then sonicate for 5 minutes. If the solution returns to a clear, dark green/blue state, it is fully recovered. If a cloudy suspension remains, photochemical degradation has occurred, and the stock must be discarded[2].

Q3: The USP monograph suggests preparing TBPE in glacial acetic acid. Is this better than ethanol? A: Yes, for certain titrimetric applications. The United States Pharmacopeia (USP) standardizes TBPE Test Solutions by dissolving 100 mg of TBPE in 100 mL of glacial acetic acid[3]. Acetic acid acts as an excellent solvent that stabilizes the ester linkage against hydrolysis while maintaining a consistent dielectric environment. However, this solution must be prepared fresh, as prolonged storage in strong acids can still lead to gradual precipitation[3].

Experimental Workflows & Protocols

To ensure a self-validating system, follow these field-proven methodologies. Every step includes a validation checkpoint so you can confirm success before proceeding.

Protocol A: Preparation of a Stable TBPE Stock Solution (USP Method)

Use this protocol for non-aqueous ion-pair extraction titrations.

  • Weighing: Accurately weigh 100 mg of TBPE-K powder using an analytical balance.

  • Initial Dissolution: Transfer the powder to a 100 mL amber volumetric flask. Add 90 mL of Glacial Acetic Acid[3].

  • Agitation: Stir magnetically for 15 minutes at room temperature until no particulate matter is visible.

  • Volume Adjustment: Dilute to the 100 mL mark with Glacial Acetic Acid.

  • Validation Checkpoint: Inspect the solution against a white background. It should be completely transparent without any suspended particles.

  • Storage: Store in a dark bottle. The USP mandates preparing this solution fresh to avoid long-term precipitation[3].

Protocol B: Micellar Solubilization for Acidic Aqueous Assays (pH 3.0)

Use this protocol for colorimetric/fluorimetric detection of proteins (e.g., Human Serum Albumin) in aqueous media.

  • Buffer Preparation: Prepare a 0.1 M potassium hydrogen phthalate / HCl buffer adjusted to pH 3.0.

  • Surfactant Addition (Critical Step): Add Triton X-100 to the buffer to achieve a final concentration of 0.02% (v/v). Stir gently to avoid foaming[1].

  • TBPE Addition: Slowly spike your ethanolic TBPE stock solution into the surfactant-buffer mixture to achieve a final TBPE concentration of 1.2×10−4 M.

  • Validation Checkpoint: Measure the absorbance of the blank solution at 610 nm. A properly micellized solution will be clear and yellow-green. If the baseline absorbance is erratic or scattering is observed, micellar incorporation has failed; increase the Triton X-100 concentration slightly and re-sonicate.

System Logic & Visualizations

The following diagrams map the logical pathways for precipitation mechanisms and workflow recovery.

Mechanism TBPE_K TBPE-K (Potassium Salt) Soluble, Blue/Purple Acidic_pH pH < 4.0 (Protonation) TBPE_K->Acidic_pH Degradation Light/Air Exposure (Oxidation/Photolysis) TBPE_K->Degradation TBPE_H TBPE-H (Neutral Ester) Insoluble in Water, Yellow Acidic_pH->TBPE_H Surfactant Add Triton X-100 (Micellar Solubilization) TBPE_H->Surfactant Micelle TBPE-H in Micelle Solubilized, Stable Surfactant->Micelle Precipitate Degradation Products Irreversible Precipitate Degradation->Precipitate

Fig 1: Mechanistic pathways of TBPE precipitation and micellar solubilization.

Workflow Start Start: Prepare TBPE Stock Solvent Choose Solvent: Glacial Acetic Acid or EtOH Start->Solvent Dissolve Dissolve TBPE in Solvent Solvent->Dissolve Storage Store in Amber Bottle at 4°C (Dark) Dissolve->Storage Check Check Before Use: Precipitate Present? Storage->Check Warm Yes: Warm to 20-25°C & Sonicate Check->Warm Yes Use No: Proceed to Assay Check->Use No Warm->Use Dissolved Discard Still Cloudy? Discard & Remake Fresh Warm->Discard Fails

Fig 2: Decision tree for TBPE stock solution preparation and precipitate recovery.

References[3] Title: Reagents: Test Solutions (TS) - Pharmacopeia

Source: uspbpep.com URL: [1] Title: Spectrophotometric Flow Injection Analysis of Protein in Urine Using Tetrabromophenolphthalein Ethyl Ester and Triton X-100 Source: researchgate.net URL: [2] Title: Storage conditions to prevent degradation of Tetrabromophenolphthalein ethyl ester Source: benchchem.com URL:

Sources

Validation & Comparative

A Comparative Guide to Ion-Pair Reagents for Alkaloid Quantification: Tetrabromophenolphthalein Ethyl Ester vs. Bromocresol Green

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the realm of natural product chemistry and pharmaceutical development, the accurate quantification of alkaloids is paramount for quality control, potency assessment, and pharmacological research.[1] While sophisticated chromatographic techniques like HPLC and LC-MS/MS provide high specificity and sensitivity for individual alkaloids, spectrophotometric methods based on ion-pair extraction remain a simple, rapid, and cost-effective strategy for determining total alkaloid content.[2][3][4][5][6]

This guide provides an in-depth comparison of two anionic dye reagents used for this purpose: the well-established Bromocresol Green (BCG) and the less conventional, yet potentially highly sensitive, Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE). We will delve into the chemical mechanisms, provide validated and proposed experimental protocols, and offer a critical comparison to guide researchers in selecting the appropriate reagent for their analytical needs.

The Principle: Ion-Pair Extraction for Spectrophotometric Analysis

The fundamental principle behind this analytical technique is the formation of a stable, electrically neutral ion-pair complex. Alkaloids are characteristically basic due to the presence of nitrogen atoms in their structure. In an acidic aqueous solution, these nitrogen atoms are protonated, conferring a positive charge to the alkaloid molecule (Alk-H⁺).

Anionic dyes, such as BCG and TBPE, carry a negative charge (Dye⁻) within a specific pH range. When the protonated alkaloid and the anionic dye are mixed in an aqueous solution under optimal pH conditions, they associate through electrostatic attraction to form a neutral ion-pair complex ([Alk-H⁺][Dye⁻]). This complex, being charge-neutral and possessing organic character, is readily extractable into an immiscible organic solvent like chloroform. The intensity of the color of the organic phase, which is proportional to the alkaloid concentration, can then be measured using a UV-Vis spectrophotometer.[7][8]

cluster_0 Aqueous Phase (Optimized pH) cluster_1 Organic Phase (e.g., Chloroform) A Protonated Alkaloid (Alk-H⁺) (From Sample) C Ion-Pair Formation A->C B Anionic Dye (Dye⁻) (BCG or TBPE) B->C D Extracted Ion-Pair Complex ([Alk-H⁺][Dye⁻]) C->D Liquid-Liquid Extraction E Spectrophotometric Measurement (e.g., 417 nm for BCG complex) D->E Color intensity ∝ [Alkaloid]

Figure 1: General workflow for the ion-pair spectrophotometric quantification of alkaloids.

Bromocresol Green (BCG): The Established Standard

Bromocresol Green is a sulfonephthalein dye widely employed for the spectrophotometric determination of total alkaloids in various matrices, particularly from plant materials.[2][3][9][10] Its utility is well-documented, making it a reliable choice for many routine applications.

Mechanism and Chemical Rationale

BCG has a pKa of approximately 4.7.[11] Below this pH, it exists predominantly in its yellow, protonated form. Above this pH, it transitions to its blue, anionic form. The method capitalizes on this transition. The extraction is performed in a phosphate buffer system at pH 4.7.[2][3][12] At this specific pH:

  • Most alkaloids (with pKb values typically ranging from 3 to 11) are efficiently protonated and exist as cations.

  • A sufficient concentration of BCG is in its anionic form to react with the alkaloid cations.

The resulting yellow alkaloid-BCG complex is then extracted from the aqueous buffer into chloroform, and its absorbance is measured at approximately 417-420 nm.[2]

Validated Experimental Protocol: Total Alkaloid Quantification with BCG

This protocol is synthesized from established methodologies.[2][3][9]

1. Reagent Preparation:

  • Bromocresol Green (BCG) Solution (0.04%): Dissolve 69.8 mg of BCG by gently heating with 3 mL of 2N NaOH and 5 mL of distilled water until fully dissolved. Dilute the solution to 1000 mL with distilled water.[3][9]

  • Phosphate Buffer (pH 4.7): Prepare a 2M solution of sodium phosphate (Na₂HPO₄). Adjust the pH to 4.7 using a 0.2M citric acid solution.[2][3]

  • Standard Alkaloid Solution: Prepare a stock solution of a reference standard (e.g., 1 mg/mL atropine) in distilled water.[2] From this, prepare a series of working standards (e.g., 4 to 14 µg/mL) for the calibration curve.

2. Sample Preparation:

  • Extract alkaloids from the plant material using a suitable method (e.g., Soxhlet extraction with methanol).[2]

  • Evaporate the solvent to obtain a dry residue.

  • Dissolve a known weight of the residue in 2N HCl, filter if necessary, and wash the acidic solution with chloroform (3 x 10 mL) in a separatory funnel to remove pigments and other interfering substances. Discard the chloroform washings.

  • Neutralize the acidic aqueous solution with 0.1N NaOH.

3. Ion-Pair Complex Formation and Extraction:

  • Transfer a 1 mL aliquot of the neutralized sample solution to a separatory funnel.

  • Add 5 mL of the pH 4.7 phosphate buffer and 5 mL of the BCG solution.

  • Add 5 mL of chloroform and shake the funnel vigorously for 2-3 minutes to facilitate the extraction of the complex.

  • Allow the layers to separate. Collect the colored lower chloroform layer in a 10 mL volumetric flask.

  • Repeat the extraction with two additional 2.5 mL portions of chloroform, collecting the extracts in the same volumetric flask.

  • Dilute the combined extracts to the 10 mL mark with chloroform.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the chloroform solution at the wavelength of maximum absorbance (~417 nm) against a reagent blank prepared in the same manner but without the alkaloid sample.

  • Construct a calibration curve using the standard alkaloid solutions and determine the concentration of alkaloids in the sample.

Advantages and Limitations of the BCG Method
  • Advantages: Simple, rapid, and highly cost-effective. It does not require sophisticated instrumentation, making it accessible for most laboratories.[2][3]

  • Limitations: The method lacks specificity and quantifies the "total alkaloid content" relative to the standard used (e.g., as "atropine equivalents"). The accuracy can be affected by impurities present in the BCG dye itself, which can vary between batches and manufacturers.[13][14] Furthermore, some alkaloids may not form a complex with BCG, leading to an underestimation of the total content.[15]

Tetrabromophenolphthalein Ethyl Ester (TBPE): A High-Sensitivity Alternative

TBPE is a phthalein dye derivative known as a sensitive spectrophotometric reagent for amines and quaternary ammonium salts.[16][17] While its application for alkaloid analysis in natural products is not as widely documented as BCG, its chemical properties suggest it is a strong candidate for ion-pair extraction methods.

Mechanism and Predicted Chemical Rationale

Like BCG, TBPE is an anionic dye that can form an ion-pair complex with protonated alkaloids. Key differences in its structure may offer distinct analytical properties:

  • Phthalein vs. Sulfonephthalein Core: The different core structure may lead to variations in selectivity for different classes of alkaloids.

  • Ethyl Ester Group: The presence of the ethyl ester moiety increases the molecule's lipophilicity, which could enhance the extraction efficiency of the ion-pair complex into organic solvents.

  • pH Transition Range: Manufacturer data indicates visual transition intervals at pH 3.0-3.5 (yellow to green) and 4.2-4.9 (blue-green to blue-violet), suggesting its utility in acidic conditions similar to those used for BCG.

The fundamental mechanism involves the electrostatic attraction between the anionic TBPE and the cationic alkaloid, forming an extractable complex.

cluster_0 Chemical Mechanism of Ion-Pair Formation AlkH Alkaloid-H⁺ (Cation) plus1 + Dye Dye⁻ (Anion) arrow Complex [Alkaloid-H⁺ • Dye⁻] (Neutral Ion-Pair Complex)

Sources

Validation of spectrophotometric methods using tetrabromophenolphthalein ethyl ester potassium salt

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in analytical assay development, I frequently encounter laboratories struggling with the limitations of traditional dye-binding assays—such as narrow dynamic ranges, poor solubility, and susceptibility to matrix interferences. When quantifying aliphatic amines, quaternary ammonium salts, or trace proteins, moving beyond conventional indicators is often necessary for robust validation.

This guide provides an in-depth, objective comparison of Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE-K) against alternative spectrophotometric reagents. By unpacking the thermodynamic and kinetic causality behind TBPE-K complexation, we will establish self-validating workflows that ensure absolute data integrity in your drug development and clinical analysis pipelines.

Mechanistic Superiority: Why Choose TBPE-K?

TBPE-K is a brominated phenolphthalein derivative that functions as a highly sensitive chromogenic reagent. Unlike standard pH indicators that rely solely on protonation/deprotonation, TBPE-K engages in ion-association and charge-transfer (CT) complexation .

The Causality of the Color Shift: When TBPE-K interacts with a target analyte (e.g., an aliphatic amine or human serum albumin), the bulky, electron-rich tetrabromo-aromatic system of TBPE-K forms a stable, hydrophobic ion-pair with the cationic moiety of the analyte. This interaction alters the electron delocalization across the phenolphthalein core, triggering a distinct bathochromic shift (typically from yellow/green to a deep blue-violet absorbing at 560–615 nm). The degree of this shift is directly proportional to the basicity and steric hindrance of the analyte, allowing for simultaneous, differential quantification of primary, secondary, and tertiary amines.

G A Analyte (Amines / Proteins) C Micellar Media (Triton X-100) A->C B TBPE-K Reagent (pH Adjusted) B->C D Ion-Associate Complex C->D Self-Assembly E Spectrophotometric Detection D->E Absorbance Shift

Fig 1. Mechanistic workflow of TBPE-K ion-association and spectrophotometric detection.

Comparative Performance Analysis

To objectively evaluate TBPE-K, we must benchmark it against industry-standard alternatives like Bromocresol Green (BCG), Bromothymol Blue (BTB), and Eosin Y.

Table 1: Spectrophotometric Reagent Comparison for Cationic & Protein Assays

ReagentPrimary TargetOptimal pHDetection Mechanism λmax​ (nm)LOD / SensitivityKey Limitation
TBPE-K Amines, HSA, Quaternary Salts3.0 – 11.0Ion-Association / Micellar560 – 615~0.05 mg/dL Requires micellar stabilization or extraction
Bromocresol Green Serum Albumin4.2Dye-Binding620~0.20 mg/dLProne to globulin interference
Bromothymol Blue Alkaloids, Amines6.0 – 7.6Ion-Pair Extraction415~1.00 µg/mLNarrow pH range, lower absorptivity
Eosin Y Cationic Surfactants2.0 – 3.5Absorbance / Quenching540~0.50 µg/mLHigh background signal

Data synthesis supported by comparative dye-binding studies.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system —meaning the protocol inherently flags systematic errors (like reagent degradation or pump pulsation) before they manifest as false data. Below are two field-proven protocols utilizing TBPE-K.

Protocol A: Batchwise Solvent Extraction for Benzethonium Detection

This method is ideal for pharmaceutical QA/QC when quantifying active pharmaceutical ingredients (APIs) like benzethonium chloride.

  • Aqueous Phase Preparation: Transfer 5.0 mL of the benzethonium sample into a separatory funnel. Add 2.0 mL of borate-phosphate buffer to adjust the pH to 11.0.

    • Causality: A highly alkaline pH ensures the complete ionization of the quaternary ammonium cation while deprotonating TBPE into its reactive anionic form, maximizing the thermodynamic driving force for ion-pairing.

  • Reagent Addition: Add 1.0 mL of 1.0×10−4 M TBPE-K solution.

  • Solvent Extraction: Add exactly 10.0 mL of 1,2-dichloroethane (DCE) and vigorously shake for 2 minutes.

    • Causality: The resulting neutral ion-associate is highly hydrophobic. Shaking forces quantitative partitioning into the DCE layer, physically separating the complex from unreacted, hydrophilic matrix interferents.

  • Phase Separation & Measurement: Isolate the organic phase by passing it through a 0.8 µm PTFE porous membrane. Measure the absorbance at 615 nm against a reagent blank.

    • Causality: The PTFE membrane acts as a physical phase-separator, stripping out micro-emulsions of water that would otherwise cause light scattering and baseline drift in the spectrophotometer.

Protocol B: Micelle-Mediated Flow Injection Analysis (FIA) for Urinary Protein

To eliminate toxic halogenated solvents (like DCE), this modern FIA method utilizes non-ionic surfactants to stabilize the TBPE complex in an aqueous stream .

  • System Initialization: Establish a dual-channel flow system. Channel 1 carries deionized water (Carrier). Channel 2 carries the Reagent Stream ( 1.2×10−5 M TBPE-K, 0.02% Triton X-100, pH 3.1 buffer).

    • Causality: Triton X-100 forms non-ionic micelles. The hydrophobic core of these micelles solubilizes the TBPE-Protein ion-associate in continuous aqueous flow, preventing precipitation and coating of the flow cell.

  • Self-Validating Baseline Monitoring: Run both streams through the 610 nm flow cell detector until a flat baseline is achieved.

    • Systematic Check: Continuous baseline monitoring acts as a real-time system blank. Any pulsation or baseline drift instantly flags micellar instability or pump failure, validating the system's readiness before any sample is consumed.

  • Sample Injection: Inject 200 µL of the urine sample into the Carrier stream.

  • Reaction & Detection: The sample plug merges with the Reagent stream in a mixing coil, triggering instant ion-pair formation. The transient absorbance peak is recorded at 610 nm.

FIA S1 Carrier Stream (H2O) Inj Sample Injection (Self-Blanking) S1->Inj S2 Reagent Stream (TBPE-K + Triton X-100) Mix Reaction Coil (Ion-Pair Formation) S2->Mix Inj->Mix Det Flow Cell Detector (610 nm) Mix->Det Waste Waste Det->Waste

Fig 2. Self-validating Flow Injection Analysis (FIA) manifold utilizing TBPE-K.

Method Validation Parameters

When submitting these methods for regulatory approval (e.g., ICH Q2 guidelines), ensure the following parameters are strictly documented:

  • Linearity & Range: TBPE-K assays typically exhibit excellent linearity. For example, in micellar HSA detection, the calibration curve remains linear from 0.15 to 12 mg/dL ( R2>0.998 ).

  • Precision (Repeatability): The self-blanking nature of the FIA manifold yields exceptional precision, with Relative Standard Deviations (RSD) routinely ≤1.2% for sequential injections.

  • Robustness: Because TBPE-K relies on specific ion-association constants, it is highly robust against common matrix interferents like sodium chloride, creatinine, and urea, which do not partition into the micellar core or organic phase.

Conclusion

Transitioning to Tetrabromophenolphthalein Ethyl Ester Potassium Salt elevates the analytical capability of a laboratory. By understanding the causality of its charge-transfer mechanics and leveraging micellar or solvent-extraction environments, scientists can engineer highly sensitive, self-validating assays that outperform traditional dye-binding methodologies.

References

  • Sakai, T., Kato, M., & Teshima, N. (2005). Simultaneous spectrophotometric analysis of aliphatic amines utilizing thermochromism of charge-transfer complexes with tetrabromophenolphthalein ethyl ester. Analytical Sciences. URL:[Link][1]

  • Bulletin of the Chemical Society of Japan. (2006). Spectrophotometric Determination of Benzethonium with Tetrabromophenolphthalein Ethyl Ester. Oxford Academic. URL:[Link][2]

  • Analyst (RSC Publishing). (1999). Solvent extraction–spectrophotometric determination of berberine and benzethonium in drugs with tetrabromophenolphthalein ethyl ester by batchwise and flow injection methods. URL: [Link][3]

Sources

Tetrabromophenolphthalein Ethyl Ester Potassium Salt vs. Methyl Orange: A Comprehensive Guide to Ion-Pair Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Ion-pair extraction spectrophotometry remains a cornerstone technique in pharmaceutical analysis, environmental monitoring, and biochemical assays. By exploiting the electrostatic attraction between a protonated basic analyte and an anionic dye, researchers can extract and quantify compounds that lack strong natural chromophores.

This guide provides an objective, data-driven comparison between two of the most prominent anionic dyes used in this field: Methyl Orange (MO) and Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE) . Designed for analytical chemists and drug development professionals, this analysis explores the mechanistic causality, comparative performance, and self-validating experimental protocols for both reagents.

Mechanistic Foundations of Ion-Pair Complexation

The formation of an ion-pair complex is a thermodynamic process governed by electrostatic interactions and solvent polarity. The causality of the reaction depends strictly on two parameters:

  • Aqueous pH: The pH of the aqueous medium must be precisely tuned so that the target analyte (e.g., a basic drug or amine) is maximally protonated ( D+ ), while the dye is fully ionized ( A− )[1][2].

  • Solvent Partitioning: The resulting neutral complex [D+A−] must partition favorably into an immiscible organic solvent. The chosen solvent (e.g., chloroform or 1,2-dichloroethane) provides the ideal dielectric environment to solvate the bulky, hydrophobic complex without causing it to dissociate back into individual ions[2][3].

G Drug Basic Drug / Amine (Protonated Cation: D+) AqPhase Aqueous Buffer (pH Optimization) Drug->AqPhase Dye Anionic Dye (MO- or TBPE-) Dye->AqPhase IonPair Ion-Pair Complex [D+ Dye-] AqPhase->IonPair Electrostatic Interaction OrgPhase Organic Extraction (e.g., Chloroform / DCE) IonPair->OrgPhase Liquid-Liquid Extraction Measurement Spectrophotometry (Absorbance Measurement) OrgPhase->Measurement Colorimetric Quantification

Mechanistic workflow of ion-pair complexation and extraction.

Reagent Profiling: TBPE vs. Methyl Orange

Methyl Orange (MO): The Workhorse for Basic Drugs

Methyl orange is a classic azo dye widely utilized for the quantification of basic pharmaceutical formulations such as duloxetine, citalopram, and glibenclamide[1][2][4]. MO typically operates best in acidic environments (pH 2.0 - 5.0), where the sulfonic acid group remains ionized to bind with the protonated secondary or tertiary amines of the drug[2][5]. The extracted complex yields a distinct yellow color in solvents like chloroform or dichloromethane, with a maximum absorbance ( λmax​ ) typically measured between 420 and 430 nm[1][4].

TBPE: The High-Sensitivity Alternative

Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K) is a brominated phenolphthalein derivative known for its exceptional sensitivity[6]. It is the reagent of choice for detecting quaternary ammonium salts, alkaloids (e.g., strychnine, benzethonium), and surfactants[6][7][8]. Unlike MO, TBPE complexes are typically extracted into 1,2-dichloroethane (DCE) and exhibit a dramatic color shift to blue, purple, or red-violet[6]. The λmax​ for TBPE complexes is usually situated in the 600–615 nm range[6]. This longer wavelength is highly advantageous because it eliminates background interference from yellow/orange biological matrices or excipients. Furthermore, TBPE boasts a significantly higher molar absorptivity, often reaching ∼105 L/mol·cm, making it an order of magnitude more sensitive than MO[9].

Table 1: Quantitative and Operational Comparison
ParameterMethyl Orange (MO)TBPE Potassium Salt
Chemical Nature Azo dye (Anionic)Brominated phenolphthalein derivative (Anionic)
Primary Analytes Basic drugs (e.g., Citalopram, Duloxetine)Amines, Quaternary ammonium salts, Alkaloids
Optimal pH Range Acidic (pH 2.0 - 5.0)Neutral to Basic (pH 7.0 - 11.0)
Preferred Extraction Solvent Chloroform, Dichloromethane1,2-Dichloroethane (DCE)
Analytical Wavelength ( λmax​ ) 420 - 430 nm (Yellow)600 - 615 nm (Blue/Red-Violet)
Molar Absorptivity ( ϵ ) ∼104 L/mol·cm ∼105 L/mol·cm (Higher Sensitivity)
Stoichiometry Typically 1:1Varies (1:1 to 1:2 depending on analyte)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action to aid in troubleshooting and optimization.

G Start Sample Preparation (Aqueous) MO_Path Methyl Orange (MO) Pathway Start->MO_Path TBPE_Path TBPE Pathway Start->TBPE_Path MO_pH Buffer to pH 2.0 - 5.0 (e.g., Phthalate/Acetate) MO_Path->MO_pH TBPE_pH Buffer to pH 7.0 - 11.0 (or specific acidic/basic) TBPE_Path->TBPE_pH MO_Ext Extract with Chloroform or Dichloromethane MO_pH->MO_Ext TBPE_Ext Extract with 1,2-Dichloroethane (DCE) TBPE_pH->TBPE_Ext MO_Abs Measure Absorbance λmax ≈ 420-430 nm (Yellow) MO_Ext->MO_Abs TBPE_Abs Measure Absorbance λmax ≈ 600-615 nm (Blue/Red) TBPE_Ext->TBPE_Abs

Comparative experimental workflow for MO and TBPE extraction methodologies.

Protocol A: Methyl Orange Extraction (e.g., for Basic Drugs like Duloxetine)

Reference standard adapted from validated pharmaceutical assays[1][2].

  • Reagent Preparation: Prepare a 1×10−3 M solution of Methyl Orange in distilled water.

  • Aqueous Phase Assembly: In a 125 mL separatory funnel, combine the aqueous drug sample with 2.0 mL of phthalate or acetate buffer (pH 4.0).

    • Causality: Maintaining pH 4.0 ensures the secondary/tertiary amines of the drug are fully protonated while the sulfonic acid group of MO remains anionic, maximizing electrostatic attraction[1][2].

  • Complexation: Add 2.0 mL of the MO solution and mix gently.

  • Solvent Extraction: Add exactly 10.0 mL of chloroform (or dichloromethane). Shake vigorously for 2 minutes.

    • Causality: Vigorous shaking increases the interfacial surface area, promoting the mass transfer of the lipophilic ion-pair into the organic phase[2][4].

  • Phase Separation & Drying: Allow the layers to separate for 5 minutes. Collect the lower organic layer and pass it through a funnel containing anhydrous sodium sulfate.

    • Causality: Sodium sulfate removes residual microscopic water droplets that would otherwise cause light scattering and erratic absorbance readings in the spectrophotometer[1].

  • Quantification: Measure the absorbance of the yellow organic extract at 420 nm against a reagent blank prepared under identical conditions.

Protocol B: TBPE Extraction (e.g., for Quaternary Amines like Benzethonium)

Reference standard adapted from high-sensitivity alkaloid and surfactant assays[3][7][8].

  • Reagent Preparation: Prepare a 1×10−3 M solution of TBPE-K in absolute ethanol or directly in 1,2-dichloroethane (DCE).

  • Aqueous Phase Assembly: In a separatory funnel, combine the aqueous analyte sample with a suitable buffer to achieve a pH between 7.0 and 11.0.

    • Causality: Unlike MO, TBPE often forms the most stable charge-transfer complexes with quaternary cations in neutral to slightly basic conditions[3].

  • Complexation & Extraction: Add 10.0 mL of DCE containing the TBPE reagent (if not added to the aqueous phase). Shake vigorously for 2 to 5 minutes.

  • Phase Separation: Allow the phases to separate completely. Collect the lower DCE layer.

  • Quantification: Measure the absorbance of the intense blue/violet complex at 615 nm against a reagent blank.

    • Causality: Reading at 615 nm completely isolates the signal from UV-absorbing excipients and yellow-tinted biological matrices, drastically improving the signal-to-noise ratio[3][9].

Strategic Selection Guide

When deciding between Methyl Orange and TBPE for assay development, consider the following strategic guidelines:

  • Choose Methyl Orange when: You are conducting routine quality control of basic pharmaceutical formulations (like SSRIs or antidiabetics) where API concentrations are relatively high, and cost-efficiency is a priority[2][4][5].

  • Choose TBPE when: You require ultra-high sensitivity (trace analysis, environmental water samples), are analyzing quaternary ammonium compounds or bulky alkaloids, or need to avoid spectral interference from complex biological matrices by shifting the absorbance into the 600+ nm range[3][6][7][8][9].

References

  • Benchchem. Tetrabromophenolphthalein Ethyl Ester Potassium Salt | 62637-91-6.
  • Journal of Applied Pharmaceutical Science. Application of Methyl Orange in the Spectrophotometric Determination of Citalopram and Dapotextine in Pharmaceutical Formulation.
  • Tropical Journal of Pharmaceutical Research. Facile Colorimetric Determination of Duloxetine in Formulations Using Methyl Orange as Ion-Pairing Agent.
  • Bulletin of the Chemical Society of Japan. Spectrophotometric Determination of Benzethonium with Tetrabromophenolphthalein Ethyl Ester.
  • International Journal of Drug Delivery Technology. Extractive Spectrophotometric Method for the Determination of Glibenclamide by Ion-Pair Complex in Pure Form and Pharmaceutical Formulation.
  • Talanta (PubMed). Spectrophotometric determination of strychnine and methylatropine by extraction with tetrabromophenolphthalein ethyl ester.
  • ResearchGate. Simultaneous Determination of Cationic Surfactants and Nonionic Surfactants by Ion-Association Titration.
  • Analyst (RSC Publishing). High-sensitivity extraction-spectrophotometric determination of iron with 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and tetrabromophenolphthalein ethyl ester.

Sources

A Senior Application Scientist's Guide to the Sensitive Detection of Tetrabromophenolphthalein Ethyl Ester Potassium Salt: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise quantification of reagents is a cornerstone of reliable and reproducible experimental outcomes. Tetrabromophenolphthalein ethyl ester potassium salt (TBPE-K), a versatile dye, is widely employed as a sensitive spectrophotometric reagent for the determination of amines, quaternary ammonium salts, and proteins[1][2]. Its utility as an indicator in ion-pair extraction titration is also well-documented[3]. This guide provides an in-depth comparison of analytical methodologies for the detection of TBPE-K, offering insights into their limits of detection (LOD) and practical applications.

This document moves beyond a simple listing of methods to provide a causal understanding of experimental choices, ensuring that the described protocols are self-validating systems. All claims are grounded in authoritative references to bolster scientific integrity.

Introduction to Analytical Approaches for TBPE-K

The selection of an appropriate analytical method for TBPE-K depends on the specific requirements of the assay, including desired sensitivity, sample matrix, and available instrumentation. While TBPE-K is often the reagent rather than the analyte of interest, its own detection and quantification are crucial for reagent quality control and in specific research contexts. This guide will explore three primary analytical techniques:

  • UV-Visible Spectrophotometry: The most common application of TBPE-K, leveraging its chromogenic properties upon interaction with specific analytes.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique for the direct quantification of TBPE-K.

  • Capillary Zone Electrophoresis (CZE): A high-resolution separation method suitable for charged species like the TBPE-K anion.

Comparative Analysis of Limits of Detection (LOD)

The limit of detection is a critical performance characteristic of any analytical method, defining the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the estimated or reported LODs for TBPE-K using the discussed analytical techniques.

Analytical MethodEstimated Limit of Detection (LOD)Key AdvantagesTypical Applications
UV-Visible Spectrophotometry Analyte-dependent (typically low µg/mL to ng/mL range for the target analyte)Simplicity, cost-effectiveness, high throughputQuantification of amines, proteins, and quaternary ammonium salts[1][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection ~0.15 - 5.3 µg/mL (estimated)High specificity, excellent quantitative accuracy, and precisionPurity assessment of TBPE-K, stability studies, quantification in complex mixtures
Capillary Zone Electrophoresis (CZE) with DAD ~1 ng (estimated)High separation efficiency, minimal sample consumption, rapid analysisAnalysis of charged dyes and related compounds, impurity profiling

In-Depth Methodologies and Experimental Protocols

A thorough understanding of the experimental workflow is paramount for successful implementation. This section provides detailed, step-by-step protocols for each analytical method.

UV-Visible Spectrophotometry: Determination of Primary Amines using TBPE-K

This protocol details the use of TBPE-K as a chromogenic reagent for the quantification of a primary aromatic amine, a primary application of this dye[5][6].

Principle: Aliphatic and aromatic amines react with TBPE-K to form colored charge-transfer complexes that can be quantified spectrophotometrically[7]. The intensity of the color produced is directly proportional to the concentration of the amine.

Experimental Protocol:

  • Preparation of Reagents:

    • TBPE-K Stock Solution (0.05% w/v): Dissolve 50 mg of TBPE-K in 100 mL of a suitable solvent, such as ethanol[8].

    • Buffer Solution (pH 3.0): Prepare by mixing appropriate volumes of 0.2 M potassium acid phthalate and 0.1 M hydrochloric acid[6].

    • Amine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the primary amine standard and dissolve in 100 mL of deionized water.

  • Calibration Curve Construction:

    • Create a series of standard solutions of the amine (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

    • In a series of volumetric flasks, add a defined volume of each standard solution, the buffer solution, and the TBPE-K solution.

    • Allow the reaction to proceed for the optimal time to ensure complete color development.

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λmax), typically around 530-580 nm, against a reagent blank[5][7].

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution containing the unknown amine concentration.

    • Follow the same procedure as for the calibration curve construction.

    • Measure the absorbance of the sample and determine the concentration from the calibration curve.

Diagram of Spectrophotometric Analysis Workflow:

cluster_prep Reagent Preparation cluster_cal Calibration cluster_sample Sample Analysis reagent_tbpe Prepare TBPE-K Stock Solution react React Standards with TBPE-K & Buffer reagent_tbpe->react react_sample React Sample with TBPE-K & Buffer reagent_tbpe->react_sample reagent_buffer Prepare Buffer Solution (pH 3.0) reagent_buffer->react reagent_buffer->react_sample reagent_amine Prepare Amine Standard Stock Solution create_standards Create Amine Standard Dilutions reagent_amine->create_standards create_standards->react measure_abs Measure Absorbance at λmax react->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve determine_conc Determine Concentration from Calibration Curve plot_curve->determine_conc prep_sample Prepare Sample Solution prep_sample->react_sample measure_sample_abs Measure Sample Absorbance react_sample->measure_sample_abs measure_sample_abs->determine_conc cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase inject Inject Standards & Samples prep_mobile->inject prep_standards Prepare TBPE-K Calibration Standards prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (e.g., 593 nm) separate->detect record_chrom Record Chromatograms detect->record_chrom integrate_peaks Integrate Peak Areas record_chrom->integrate_peaks plot_cal Construct Calibration Curve integrate_peaks->plot_cal quantify Quantify TBPE-K in Samples plot_cal->quantify cluster_prep Preparation cluster_cze CZE Analysis cluster_data Data Analysis prep_buffer Prepare Running Buffer (pH 10.5) condition_cap Condition Capillary (NaOH & Buffer) prep_buffer->condition_cap prep_standards Prepare TBPE-K Standards prep_buffer->prep_standards prep_samples Prepare Sample Solutions prep_buffer->prep_samples inject Hydrodynamic Injection condition_cap->inject prep_standards->inject prep_samples->inject separate Electrophoretic Separation inject->separate detect DAD Detection (e.g., 593 nm) separate->detect record_electro Record Electropherograms detect->record_electro identify_peak Identify TBPE-K Peak record_electro->identify_peak plot_cal Construct Calibration Curve identify_peak->plot_cal quantify Quantify TBPE-K plot_cal->quantify

Sources

Safety Operating Guide

Tetrabromophenolphthalein Ethyl Ester Potassium Salt proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE-K) Disposal Procedures

As a Senior Application Scientist, I frequently observe laboratories mishandling the disposal of reagents that fall outside traditional acute toxicity classifications. Tetrabromophenolphthalein Ethyl Ester Potassium Salt (TBPE-K) is a prime example. While it is an invaluable, highly sensitive spectrophotometric reagent for detecting amines, quaternary ammonium salts, and total proteins, its disposal requires rigorous, scientifically grounded protocols.

Although classified globally under GHS as "Not a hazardous substance or mixture" regarding acute human toxicity[1], TBPE-K possesses a complex halogenated structure that demands strict environmental and fire-safety precautions. This guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of TBPE-K.

Physicochemical & Regulatory Profile

To understand the why behind our disposal protocols, we must first look at the quantitative data that dictates the chemical's behavior in waste streams.

Table 1: Physicochemical Properties and Waste Management Implications

PropertyValueOperational Implication
CAS Number 62637-91-6Primary identifier required for all hazardous waste manifests[2].
Molecular Formula C₂₂H₁₃Br₄KO₄Contains four heavy bromine atoms; dictates thermal decomposition byproducts.
Appearance Dark blue powderIntensely colored; serves as a visual indicator of surface contamination[2].
Storage Class 11 (Combustible Solids)Requires segregation from strong oxidizers; strict dust control required.
WGK Rating WGK 3 (Highly water-endangering)Strictly prohibits drain disposal; mandates professional destruction.
Decomposition > 210 °CReleases toxic hydrogen halides (HBr) upon thermal breakdown[3].

The Causality of TBPE-K Waste Management

Why do we implement stringent disposal workflows for a "non-hazardous" chemical? The methodology is grounded in three scientific realities:

  • Environmental Persistence: The tetrabrominated aromatic ring system is highly stable and resists natural biodegradation. If released into wastewater, it poses a severe threat to aquatic ecosystems, which is why it carries a WGK 3 (highly water-endangering) classification.

  • Thermal Decomposition Hazards: During incineration or accidental fires, the molecule's four bromine atoms are liberated as Hydrogen Bromide (HBr) gas—a highly toxic, corrosive hydrogen halide[3]. Waste must therefore be routed to facilities equipped with flue-gas scrubbers.

  • Deflagration Risk: As a Class 11 Combustible Solid, fine TBPE-K dust suspended in the air presents a latent deflagration risk if exposed to electrostatic discharge or sparks[4].

Step-by-Step Methodologies for Disposal and Cleanup

Every protocol in your laboratory should be a self-validating system. For TBPE-K, the intense dark blue color of the powder acts as an intrinsic validation tool: if you can see a blue/green tint, the area is still contaminated.

Protocol A: Spill Containment and Solid Waste Recovery
  • Area Isolation & Ventilation: Immediately restrict access to the spill zone. Ensure local exhaust ventilation is active to capture airborne particulates, but avoid creating turbulent air currents that could disperse the dust[1].

  • PPE Donning: Operators must equip an N95/FFP2 particulate respirator, chemical-resistant nitrile gloves, and tightly sealed safety goggles. Causality: While not acutely toxic, fine dust causes mechanical irritation to mucous membranes and will intensely stain the skin[1][3].

  • Dry Collection (Critical Step): Use non-sparking, anti-static tools to sweep or shovel the bulk powder[4]. Causality: Mitigates the risk of igniting combustible dust[4]. Do not use standard vacuum cleaners unless they are explicitly rated for combustible dust (ATEX certified).

  • Residue Neutralization: Wipe the affected area with a damp, disposable cloth using a mixture of ethanol and water. Continue wiping with fresh cloths until no blue/green color transfers to the cloth.

  • Waste Packaging: Place all collected solid waste, contaminated cloths, and used PPE into a clearly labeled, sealable high-density polyethylene (HDPE) container[3].

Protocol B: Routine Liquid Waste Disposal (Assay Byproducts)
  • Segregation: Separate TBPE-K liquid waste into "Aqueous" or "Halogenated Organic" waste streams, depending on the assay solvent used. Causality: Mixing incompatible solvents increases disposal costs and chemical reactivity risks. Because TBPE-K contains bromine, organic mixtures containing it must be classified as halogenated waste.

  • Labeling: Accurately label the container with the full chemical name: "Tetrabromophenolphthalein Ethyl Ester Potassium Salt Waste"[5]. Never use shorthand (e.g., "TBPE-K") on regulatory waste labels.

  • Accumulation: Store waste containers in a designated Satellite Accumulation Area (SAA) equipped with secondary containment, away from incompatible materials like strong oxidizers[3][5].

Waste Segregation & Storage Workflow

To ensure operational clarity, the following logical workflow should be posted in your laboratory's Satellite Accumulation Area.

TBPE_Disposal Start TBPE-K Waste Generation Solid Solid Waste (Powder & Spills) Start->Solid Liquid Liquid Waste (Assay Solutions) Start->Liquid Packaging Contaminated Packaging Start->Packaging Solid_Collect Sweep/Shovel (Non-Sparking Tools) Solid->Solid_Collect Liquid_Segregate Segregate: Aqueous vs Organic Liquid->Liquid_Segregate Pack_Empty Empty Contents Completely Packaging->Pack_Empty Storage Satellite Accumulation Area (Storage Class 11) Solid_Collect->Storage Liquid_Segregate->Storage Pack_Empty->Storage Disposal Licensed Hazardous Waste Incineration Storage->Disposal

Figure 1: Comprehensive TBPE-K Waste Management and Disposal Workflow.

Regulatory Compliance & Final Disposal

Under no circumstances should TBPE-K be disposed of in municipal trash or poured down the drain[2][3].

All chemical waste must be entrusted to a licensed hazardous waste disposal company[1][5]. When contracting a vendor, specify that the waste contains highly halogenated compounds. The required method of destruction is high-temperature incineration . The disposal facility must utilize alkaline flue-gas scrubbers to safely neutralize the hydrogen bromide (HBr) gas generated during the thermal destruction of the tetrabrominated ring[3].

Finally, empty primary packaging must be treated with the same stringency. Before disposal, ensure the contents are removed completely, and treat the empty container as hazardous waste[1].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Tetrabromophenolphthalein ethyl ester, potassium salt, indicator grade". Fisher Scientific UK. Available at:[Link]

Sources

Personal protective equipment for handling Tetrabromophenolphthalein Ethyl Ester Potassium Salt

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Handling Tetrabromophenolphthalein Ethyl Ester Potassium Salt: Beyond the Checklist

For the dedicated researcher, scientist, and drug development professional, excellence in the lab is not merely about achieving results; it's about the integrity and safety of the process. This guide provides a detailed operational plan for handling Tetrabromophenolphthalein Ethyl Ester Potassium Salt. As Senior Application Scientists, we understand that true laboratory safety transcends a simple checklist. It is a mindset built on understanding the causality behind each procedural step. Here, we will not just tell you what to do, but why you are doing it, building a framework of self-validating protocols that ensure both your safety and the quality of your work.

The Precautionary Principle: A Proactive Stance on Safety

Tetrabromophenolphthalein Ethyl Ester Potassium Salt (CAS No. 62637-91-6) is not classified as a hazardous substance under major regulatory frameworks like OSHA's Hazard Communication Standard or the European Union's CLP Regulation.[1][2][3] However, a lack of classification does not equate to an absence of risk. The toxicological properties of many research chemicals, including this one, have not been fully investigated.[4] Furthermore, thermal decomposition can lead to the release of irritating and hazardous vapors, such as carbon monoxide, carbon dioxide, and hydrogen halides.[5]

Therefore, our entire safety protocol is built upon the precautionary principle . We treat the compound with a high degree of respect, assuming potential for irritation and other health effects, to create a robustly safe handling environment. This proactive stance is the cornerstone of a trustworthy safety culture.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your PPE is your primary barrier against direct exposure. The selection of each component is a deliberate choice to mitigate specific, anticipated risks. Below is the essential PPE ensemble for handling this compound.

Protective GearSpecificationCausality and Rationale
Eye & Face Protection ANSI Z87-rated, flexible-fitting, hooded-ventilation safety goggles.[1][5][6]Why: The primary risk during handling is accidental splashes or the generation of fine, airborne dust particles. Standard safety glasses leave gaps. Goggles that form a seal are essential to prevent contact with the sensitive mucous membranes of the eyes.[6]
Hand Protection Nitrile rubber gloves.[5][7]Why: Nitrile offers a versatile and robust barrier against a wide array of chemicals and is puncture-resistant.[7][8] It is crucial to inspect gloves before use and to understand that they provide resistance, not permanent protection. Always remove and replace gloves immediately after known contact.
Body Protection Long-sleeved laboratory coat.[1][5]Why: A lab coat protects your skin and personal clothing from contamination by incidental spills and dust. It should be kept fully buttoned to provide a continuous barrier.[6]
Respiratory Protection Not required for small-scale lab use under normal conditions.[1]Why: Engineering controls are the preferred method of respiratory protection. All handling of the solid compound should occur in a well-ventilated area, ideally a certified chemical fume hood, to prevent the accumulation of airborne dust.[4][9] For large-scale use or in situations where dust cannot be controlled, a NIOSH-approved respirator would be necessary.[1]

Operational Protocol: A Validated Workflow from Receipt to Disposal

A structured workflow minimizes the opportunity for error and exposure. The following protocol provides a self-validating system for safe handling.

Step 1: Pre-Handling and Area Preparation
  • Consult the Safety Data Sheet (SDS): Before beginning work, always review the manufacturer-specific SDS.[1][5][10] This is your primary source of detailed safety information.

  • Designate and Prepare the Workspace: All handling of the solid powder must be performed in a designated area, such as a chemical fume hood, to contain any dust generated.[9]

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning properly.

  • Assemble PPE and Spill Kit: Lay out all necessary PPE. Ensure a chemical spill kit is immediately accessible before you bring the chemical into the workspace.

Step 2: Handling the Compound
  • Weighing the Solid: Perform all weighing operations on a disposable weigh paper or in a container within the fume hood. Handle the container and spatula gently to minimize the aerosolization of the fine powder.[2][5]

  • Solution Preparation: If preparing a solution, slowly add the solid ester salt to the solvent to prevent splashing.

  • Container Management: Keep the primary chemical container tightly closed when not in use.[5][9] Store it in a cool, dry, well-ventilated place away from light, air, and incompatible materials like strong oxidizing agents.[2][4][5]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination: After handling is complete, wipe down the work surface in the fume hood and any equipment used.

  • PPE Removal: Remove PPE in an order that prevents cross-contamination: remove gloves first, followed by your lab coat, and finally your safety goggles.

  • Personal Hygiene: Wash hands thoroughly with soap and water immediately after work is complete and you have removed your PPE.[5][9]

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Cleanup & Disposal Review_SDS Review SDS Prep_Workspace Prepare Fume Hood Review_SDS->Prep_Workspace Don_PPE Don Full PPE Prep_Workspace->Don_PPE Weigh_Solid Weigh Solid Chemical Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Surfaces Prepare_Solution->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: A validated, three-phase workflow for handling Tetrabromophenolphthalein Ethyl Ester Potassium Salt.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step in the chemical handling lifecycle. All waste materials must be treated as potentially hazardous.

  • Solid Waste: All disposable materials that have come into contact with the chemical (e.g., gloves, weigh papers, contaminated paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Never dispose of this chemical down the drain.[2][9]

  • Institutional Protocols: All chemical waste must be disposed of in strict accordance with your institution's and local hazardous waste regulations.[2][11] Consult your Environmental Health & Safety (EHS) department for specific procedures.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the integrity of your scientific research.

References

  • Tetrabromophenolphthalein Ethyl Ester | ACS Reagent Chemicals. ACS Publications. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

  • Protective Gear - Organic Chemistry. CU Boulder. [Link]

  • Safety Data Sheet - optisperse po423.* SUEZ. [Link]

  • Material Safety Data Sheet. Cole-Parmer. [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.